Dicoumarol
Description
Dicoumarol is a hydroxycoumarin that is methane in which two hydrogens have each been substituted by a 4-hydroxycoumarin-3-yl group. Related to warfarin, it has been used as an anticoagulant. It has a role as a vitamin K antagonist, an anticoagulant, an EC 1.6.5.2 [NAD(P)H dehydrogenase (quinone)] inhibitor and a Hsp90 inhibitor.
This compound is an oral anticoagulant agent that works by interfering with the metabolism of vitamin K. In addition to its clinical use, it is also used in biochemical experiments as an inhibitor of reductases.
Dicumarol has been reported in Homo sapiens and Viola arvensis with data available.
Dicumarol is a hydroxycoumarin originally isolated from molding sweet-clover hay, with anticoagulant and vitamin K depletion activities. Dicumarol is a competitive inhibitor of vitamin K epoxide reductase; thus, it inhibits vitamin K recycling and causes depletion of active vitamin K in blood. This prevents the formation of the active form of prothrombin and several other coagulant enzymes, and inhibits blood clotting.
DICUMAROL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1944 and is indicated for recurrent thrombophlebitis.
Dicumarol is only found in individuals that have used or taken this drug. It is an oral anticoagulant that interferes with the metabolism of vitamin K. It is also used in biochemical experiments as an inhibitor of reductases. [PubChem] Dicumarol inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decresed prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots.
An oral anticoagulant that interferes with the metabolism of vitamin K. It is also used in biochemical experiments as an inhibitor of reductases.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMPNYZJYQDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021729 | |
| Record name | Dicumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild pleasant odor; [HSDB], Solid | |
| Record name | Dicumarol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4798 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dicumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insol in water, alc, ether., INSOL IN ACETONE, Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform., 6.62e-02 g/L | |
| Record name | Dicoumarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICUMAROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White or creamy white, crystalline powder, Minute crystals, NEEDLES, Very small crystals from cyclohexanone | |
CAS No. |
66-76-2 | |
| Record name | Dicoumarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicumarol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicoumarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dicumarol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dicumarol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dicumarol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicoumarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICUMAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QID3E7BG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICUMAROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287-293 °C, 290 °C | |
| Record name | Dicoumarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICUMAROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicumarol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Serendipitous Saga of Dicoumarol: A Technical History of the First Oral Anticoagulant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of dicoumarol from a mysterious cattle ailment to the first orally administered anticoagulant is a landmark in medical history. This technical guide delves into the core scientific discoveries, experimental methodologies, and clinical findings that established this compound as a pioneering therapeutic agent.
From Hemorrhagic Disease to a Crystalline Culprit: The Discovery of this compound
The story begins in the early 1920s with outbreaks of a fatal hemorrhagic disorder in cattle across the northern United States and Canada.[1] Veterinarians Frank Schofield and L.M. Roderick independently linked the condition to the ingestion of improperly cured or moldy sweet clover hay (Melilotus alba and Melilotus officinalis).[1][2] A key observation was a profound deficiency in prothrombin, a crucial blood clotting factor.[2]
The pivotal moment arrived in February 1933 when a Wisconsin farmer, Ed Carlson, frustrated by the loss of his cattle, drove through a blizzard to the University of Wisconsin's agricultural experiment station with a deceased heifer, a milk can full of non-coagulating blood, and a sample of the spoiled sweet clover hay.[3] This fateful encounter brought the problem to the doorstep of biochemist Karl Paul Link.
For the next six years, Link's laboratory undertook the arduous task of isolating the hemorrhagic agent from the spoiled hay.[4] The breakthrough came in June 1939 when Link's assistant, Harold Campbell, successfully crystallized the compound.[3] The structure of this crystalline substance was subsequently identified as 3,3'-methylenebis(4-hydroxycoumarin) by Mark Stahmann and Charles Huebner in Link's lab, and they successfully synthesized it on April 1, 1940.[3] The compound was named this compound.[4]
Mechanism of Action: A Vitamin K Antagonist
This compound exerts its anticoagulant effect by acting as a competitive inhibitor of the enzyme vitamin K epoxide reductase (VKOR).[5] This enzyme is essential for the recycling of vitamin K, a fat-soluble vitamin necessary for the synthesis of several blood coagulation factors in the liver.
The process, known as the vitamin K cycle, is crucial for the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on vitamin K-dependent clotting factors. These Gla residues are essential for the calcium-dependent binding of these factors to phospholipid surfaces, a critical step in the coagulation cascade.
By inhibiting VKOR, this compound leads to a depletion of the reduced form of vitamin K (vitamin K hydroquinone), thereby preventing the gamma-carboxylation and activation of vitamin K-dependent clotting factors: prothrombin (Factor II), Factor VII, Factor IX, and Factor X.
Experimental Protocols
Isolation of this compound from Spoiled Sweet Clover Hay (Based on Campbell and Link, 1941)
This protocol is a summarized representation of the extensive purification process undertaken by Campbell and Link. The original process involved numerous steps of extraction, precipitation, and crystallization to isolate the hemorrhagic agent.
Objective: To isolate the crystalline hemorrhagic agent from spoiled sweet clover hay.
Materials:
-
Spoiled sweet clover hay (known to cause hemorrhagic disease)
-
Methanol
-
Petroleum ether
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide
-
Ether
-
Activated charcoal
-
Filtration apparatus
-
Evaporation apparatus
Methodology:
-
Initial Extraction: The spoiled sweet clover hay was extracted with methanol to dissolve the active compound.
-
Solvent Partitioning: The methanol extract was concentrated and then partitioned between petroleum ether and an aqueous phase to remove lipids and other nonpolar compounds.
-
Acid-Base Extraction: The aqueous phase was acidified with dilute hydrochloric acid, leading to the precipitation of the crude hemorrhagic agent. This precipitate was then dissolved in dilute sodium hydroxide and re-precipitated with acid to further purify it.
-
Ether Extraction: The crude acidic precipitate was extracted with ether.
-
Charcoal Treatment and Crystallization: The ether extract was treated with activated charcoal to decolorize it. The ether was then evaporated, and the residue was subjected to repeated crystallizations from various solvents until pure, crystalline this compound was obtained.
Synthesis of this compound (Based on Stahmann, Huebner, and Link, 1941)
The synthesis confirmed the structure of the isolated natural product.
Objective: To synthesize 3,3'-methylenebis(4-hydroxycoumarin).
Materials:
-
4-hydroxycoumarin
-
Formaldehyde (aqueous solution, e.g., formalin)
-
Water or ethanol as a solvent
-
Heating apparatus with temperature control
-
Filtration apparatus
Methodology:
-
Reaction Setup: 4-hydroxycoumarin is dissolved in a suitable solvent, such as water or ethanol.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde is added to the solution of 4-hydroxycoumarin.
-
Reaction: The mixture is heated, typically at reflux, for a period to allow the condensation reaction to proceed. The reaction involves the condensation of two molecules of 4-hydroxycoumarin with one molecule of formaldehyde.
-
Precipitation and Isolation: As the reaction progresses, the product, this compound, which is sparingly soluble, precipitates from the reaction mixture.
-
Purification: The precipitated this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like pyridine or nitrobenzene.
Early Clinical Trials and Quantitative Data
Following its discovery and synthesis, this compound was made available for clinical investigation. The first clinical report on its use was published in 1941 by Butt, Allen, and Bollman from the Mayo Clinic.[6] Their work, along with subsequent studies, laid the foundation for oral anticoagulant therapy. A key parameter for monitoring the effect of this compound was the prothrombin time, a test that measures how long it takes for a clot to form in a sample of blood.
The following table summarizes representative data from early clinical reports on the use of this compound. It is important to note that dosing was not standardized initially and was often adjusted based on the patient's prothrombin time response.
| Study | Patient Population | Initial Dosage Regimen | Target Prothrombin Time | Observations |
| Butt, Allen, and Bollman (1941) [6] | Patients with thromboembolic disease | Not explicitly standardized, adjusted based on response | Significantly prolonged | Demonstrated the anticoagulant effect in humans. |
| Meyer, Bingham, and Pohle | Patients with thromboembolic disease | Initial dose of 5 mg/kg body weight, followed by 0.5 to 1 mg/kg daily | Not explicitly stated | Noted the cumulative effect of this compound, with maximum prothrombin time changes occurring after 48 hours. |
| LeFevre (1945) | 93 patients with thromboembolic disease | Adults <150 lbs: 250 mg day 1, 100 mg days 2 & 3. Adults >150 lbs: 300 mg day 1, 150 mg days 2 & 3. | 30 to 45 seconds | Prothrombin time typically rose within 24-48 hours, peaked at 5-8 days, and returned to normal in 10-12 days. |
The Legacy of this compound
The discovery of this compound remains a classic example of "bench-to-bedside" research, originating from a veterinary problem and culminating in a new class of therapeutic agents that have saved countless lives from thromboembolic events. The meticulous scientific investigation that led to its isolation, characterization, and clinical application paved the way for the development of modern anticoagulant therapies.
References
- 1. Nutrition classics from The Journal of Biological Chemistry 138:21-33, 1941. Studies on the hemorrhagic sweet clover disease. IV. The isolation and crystallization of the hemorrhagic agent by Harold A. Campbell and Karl Paul Link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. circ.ahajournals.org [circ.ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. acpjournals.org [acpjournals.org]
- 6. ccjm.org [ccjm.org]
The Dual Inhibitory Role of Dicoumarol on Vitamin K Epoxide Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of dicoumarol in the inhibition of Vitamin K Epoxide Reductase (VKOR), a key enzyme in the vitamin K cycle and a primary target for anticoagulant drugs. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for studying its inhibitory effects, and available quantitative data. Furthermore, it delves into the dual inhibitory nature of this compound, which also targets NAD(P)H:quinone oxidoreductase 1 (NQO1).
Introduction: The Significance of this compound
This compound, a naturally occurring 4-hydroxycoumarin derivative, was the first oral anticoagulant to be discovered and laid the foundation for the development of subsequent vitamin K antagonists like warfarin.[1][2] Its primary mechanism of action involves the disruption of the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors.[1][3] By inhibiting VKOR, this compound effectively depletes the pool of reduced vitamin K, a necessary cofactor for the γ-carboxylation of glutamate residues in prothrombin (Factor II), and Factors VII, IX, and X.[1] This inhibition leads to the production of under-carboxylated, inactive clotting factors, thereby exerting its anticoagulant effect.
A notable aspect of this compound's pharmacology is its dual inhibitory capacity. Besides VKOR, it is also a potent inhibitor of NQO1, a cytosolic flavoenzyme involved in detoxification and cellular protection against oxidative stress.[3] This off-target effect is a crucial consideration in both its therapeutic application and its use as a research tool.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The vitamin K cycle is a salvage pathway that regenerates vitamin K hydroquinone, the active form of vitamin K, from vitamin K epoxide. VKOR is the rate-limiting enzyme in this cycle. This compound acts as a competitive inhibitor of VKOR, although the precise molecular interactions remain partially elusive due to the lack of a high-resolution crystal structure of the enzyme.[1][3] However, mutagenesis and molecular modeling studies, primarily focused on warfarin, suggest that coumarins bind to a hydrophobic pocket within VKOR. A proposed "Thr-Tyr-Ala" motif is thought to be crucial for this interaction.[4][5]
The inhibition of VKOR by this compound leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone. This, in turn, hampers the γ-glutamyl carboxylase (GGCX), which requires vitamin K hydroquinone as a cofactor to activate clotting factors.
dot
Figure 1: Inhibition of the Vitamin K Cycle by this compound.
Quantitative Data on Inhibitory Activity
However, quantitative data for the inhibition of the secondary target, NQO1, by this compound is available.
| Target Enzyme | Inhibitor | Parameter | Value | Assay Conditions | Reference |
| NQO1 | This compound | Ki | ~10 nM | In vitro enzyme assay | [6] |
| NQO1 | This compound | Concentration for inhibition | 50 µM | In cell lysates | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on VKOR. These protocols are adapted from established methods for warfarin and can be applied to this compound.
In Vitro Dithiothreitol (DTT)-Driven VKOR Activity Assay
This assay measures the conversion of vitamin K epoxide to vitamin K, using DTT as a reducing agent.
dot
Figure 2: Workflow for the in vitro DTT-driven VKOR assay.
Methodology:
-
Preparation of Microsomes:
-
Culture cells overexpressing human VKORC1 (e.g., HEK293 or insect cells).
-
Harvest cells and resuspend in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Lyse the cells by sonication or dounce homogenization.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1% CHAPS).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different tubes. Include a solvent-only control.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a solution of vitamin K epoxide and DTT to final concentrations of approximately 10 µM and 1-5 mM, respectively.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Analysis:
-
Collect the organic (hexane) phase containing the vitamin K metabolites.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase suitable for HPLC analysis (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Quantify the amounts of vitamin K and unconverted vitamin K epoxide by comparing the peak areas to those of known standards.
-
-
Data Interpretation:
-
Calculate the percentage of VKOR activity for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell-Based VKOR Activity Assay
This assay measures the ability of VKOR to support the γ-carboxylation of a reporter protein in a cellular context.
dot
Figure 3: Workflow for the cell-based VKOR assay.
Methodology:
-
Cell Culture and Transfection:
-
Maintain a suitable cell line, such as HEK293, in appropriate culture conditions.
-
Co-transfect the cells with expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX). Stable cell lines can also be generated.
-
-
Inhibition Assay:
-
Plate the transfected cells in multi-well plates.
-
After allowing the cells to adhere, replace the medium with fresh medium containing a fixed concentration of vitamin K (e.g., 1 µg/mL) and varying concentrations of this compound.
-
Include a no-drug control.
-
Incubate the cells for 24-48 hours to allow for protein expression, secretion, and the inhibitory effect of this compound.
-
-
Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted, functionally active (carboxylated) reporter protein using a specific enzyme-linked immunosorbent assay (ELISA). This typically involves using an antibody that recognizes the γ-carboxylated form of the reporter protein.
-
-
Data Interpretation:
-
Normalize the amount of secreted active reporter protein to a measure of cell viability or a co-transfected control protein if necessary.
-
Calculate the percentage of VKOR activity at each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of activity against the logarithm of the this compound concentration.
-
The Dual Target: NQO1 Inhibition
This compound is a well-established competitive inhibitor of NQO1, where it competes with the binding of NAD(P)H.[3] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, playing a role in detoxification and protection against oxidative stress. While it can reduce vitamin K, its contribution to the overall vitamin K cycle is considered minor compared to VKOR. The inhibition of NQO1 by this compound is an important consideration in experimental design, as it can confound the interpretation of results if not properly controlled for, especially in cell-based assays.
Conclusion
This compound remains a cornerstone molecule for understanding the mechanism of action of vitamin K antagonists. Its primary role is the inhibition of VKOR, leading to a disruption of the vitamin K cycle and a subsequent anticoagulant effect. While specific quantitative data for its inhibition of VKOR is sparse in recent literature, detailed in vitro and cell-based assays, adapted from studies on warfarin, provide robust platforms for its characterization. The dual inhibitory effect of this compound on both VKOR and NQO1 underscores the complexity of its cellular interactions and necessitates careful experimental design and interpretation. For researchers and professionals in drug development, a thorough understanding of these mechanisms and experimental approaches is crucial for the continued exploration of anticoagulation therapies and the broader biological roles of the vitamin K cycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-directed mutagenesis of coumarin-type anticoagulant-sensitive VKORC1: evidence that highly conserved amino acids define structural requirements for enzymatic activity and inhibition by warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Biochemical Pathways Affected by Dicoumarol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicoumarol, a naturally occurring 4-hydroxycoumarin derivative, has long been recognized for its potent anticoagulant properties. Its therapeutic and research applications stem from its ability to competitively inhibit key enzymes in distinct biochemical pathways. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, with a focus on its effects on the Vitamin K cycle, cellular redox homeostasis via NAD(P)H:quinone oxidoreductase 1 (NQO1), and mitochondrial bioenergetics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development endeavors.
Introduction
This compound was first identified as the causative agent of hemorrhagic "sweet clover disease" in cattle.[1][2] This discovery paved the way for the development of coumarin-based anticoagulants, most notably warfarin.[1][2] The primary mechanism of its anticoagulant effect is the inhibition of Vitamin K epoxide reductase (VKOR), a key enzyme in the Vitamin K cycle essential for the post-translational modification of blood coagulation factors.[1][2]
Beyond its role in hemostasis, this compound is a well-characterized inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme involved in detoxification, antioxidant defense, and the stabilization of tumor suppressor proteins.[2] Furthermore, this compound has been shown to exert off-target effects on mitochondrial function, including the uncoupling of oxidative phosphorylation and direct inhibition of respiratory chain complexes.[1][3] This guide delves into the specifics of these interactions, providing quantitative data and detailed methodologies for their investigation.
Inhibition of the Vitamin K Cycle
The anticoagulant activity of this compound is a direct consequence of its interference with the Vitamin K cycle. This cycle is crucial for the γ-carboxylation of glutamate residues in the N-terminal regions of Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[1] This post-translational modification is essential for their calcium-binding capacity and subsequent activation.
This compound acts as a competitive inhibitor of Vitamin K epoxide reductase (VKOR), the enzyme responsible for regenerating the reduced form of Vitamin K (Vitamin K hydroquinone) from its epoxide form.[1][2] By blocking this step, this compound depletes the pool of active Vitamin K, thereby inhibiting the γ-carboxylation of clotting factors and leading to the synthesis of under-carboxylated, inactive forms.
Signaling Pathway: The Vitamin K Cycle
References
The Dawn of Anticoagulation: An In-depth Technical Guide to the Early Clinical Development of Dicoumarol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal early clinical trials and development of Dicoumarol, the first oral anticoagulant. It details the experimental protocols, presents quantitative data from foundational studies, and visualizes the key mechanisms and workflows that paved the way for modern anticoagulant therapy.
Introduction: From Spoiled Sweet Clover to a Landmark Drug
The story of this compound begins not in a laboratory, but on the farms of North America in the 1920s. A mysterious hemorrhagic disorder in cattle, known as "sweet clover disease," was causing fatal bleeding after ingestion of moldy sweet clover hay. This agricultural crisis sparked a multi-year investigation at the University of Wisconsin, led by biochemist Karl Paul Link. In 1940, Link's laboratory successfully isolated and synthesized the causative agent: 3,3'-methylenebis(4-hydroxycoumarin), later named this compound.[1] Recognizing its potential to inhibit blood clotting, researchers initiated the first clinical trials to explore its therapeutic use in humans for treating and preventing thromboembolic diseases.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by targeting the vitamin K cycle, a critical pathway for the synthesis of several clotting factors in the liver. Specifically, it acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase (VKOR).[2] This enzyme is responsible for regenerating the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on prothrombin (Factor II) and Factors VII, IX, and X. Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade. The inhibition of VKOR by this compound leads to a depletion of functional vitamin K-dependent clotting factors, thereby prolonging the time it takes for blood to clot.
Early Clinical Trials: Foundational Studies
The initial clinical investigations of this compound were conducted in the early 1940s, most notably at the Mayo Clinic and the University of Wisconsin. These pioneering studies aimed to determine the appropriate dosage, monitor its anticoagulant effect, and evaluate its efficacy and safety in patients with thromboembolic disorders.
Key Experimental Protocols
The early trials, while groundbreaking, were conducted with methodologies that reflect the standards of the era. The primary methods for monitoring the anticoagulant effect of this compound were the whole blood clotting time and the newly developed prothrombin time test.
3.1.1. Lee and White Clotting Time: This method was a staple for assessing coagulation.
-
Procedure:
-
Approximately 4 ml of venous blood was drawn into a glass syringe.
-
1 ml of blood was immediately placed into each of three clean glass test tubes (typically 12 x 75 mm).
-
A stopwatch was started as soon as the blood entered the first tube.
-
The tubes were placed in a 37°C water bath.
-
The first tube was tilted every 30 seconds until the blood clotted. The second and then the third tubes were subsequently tilted in the same manner.
-
The clotting time was recorded as the time it took for the blood in the third tube to clot.[3][4][5][6]
-
-
Normal Values: The normal range for the Lee and White clotting time was generally considered to be between 8 and 15 minutes.[7]
3.1.2. Quick's One-Stage Prothrombin Time: Developed by Dr. Armand J. Quick in 1935, this test became the cornerstone for monitoring this compound therapy.[8][9]
-
Principle: This test measures the time it takes for plasma to clot after the addition of an excess of thromboplastin and calcium. It evaluates the extrinsic and common pathways of coagulation, which are dependent on the vitamin K-dependent clotting factors.
-
Procedure:
-
Venous blood was collected and mixed with sodium citrate to prevent coagulation.
-
The blood was centrifuged to separate the plasma.
-
A sample of the plasma was warmed to 37°C.
-
A solution of thromboplastin (an extract of rabbit brain) and calcium chloride was added to the plasma.
-
The time from the addition of the thromboplastin-calcium mixture until the formation of a fibrin clot was measured in seconds.[10]
-
-
Normal Values: The normal prothrombin time was typically between 11 and 13.5 seconds.[11]
Patient Population and Dosage Regimens
The initial studies included patients with various thromboembolic conditions, such as deep vein thrombosis, pulmonary embolism, and coronary thrombosis. Dosage was empirical and adjusted based on the daily prothrombin time measurements.
A common approach described in the early literature involved an initial loading dose followed by smaller maintenance doses. For example, in the study by Bingham, Meyer, and Pohle (1941), patients were given an initial oral dose of 5 mg/kg of body weight. Subsequent doses were guided by the prothrombin time, with the goal of maintaining it at approximately 20-30% of normal activity.
Experimental Workflow
The general workflow for a patient undergoing this compound therapy in these early trials followed a structured, albeit intensive, monitoring schedule.
Quantitative Data from Early Clinical Trials
The following tables summarize the available quantitative data from the seminal publications on the early clinical use of this compound. It is important to note that the reporting standards of the 1940s differ from today, and the data is presented as it was available in the original texts.
Study by Butt, Allen, and Bollman (1941)
This preliminary report from the Mayo Clinic was one of the first to describe the administration of this compound to humans.
Table 1: Prothrombin Time Response to a Single Oral Dose of this compound in a Patient
| Day | Dose (mg) | Prothrombin Time (seconds) |
| 1 | 500 | 19 |
| 2 | 0 | 28 |
| 3 | 0 | 45 |
| 4 | 0 | 58 |
| 5 | 0 | 42 |
| 6 | 0 | 35 |
| 7 | 0 | 25 |
| 8 | 0 | 21 |
Normal Prothrombin Time: 18-20 seconds
Study by Bingham, Meyer, and Pohle (1941)
This study from the University of Wisconsin provided more detailed dosage recommendations.
Table 2: Suggested Dosage Scheme for this compound
| Prothrombin Time (seconds) | Prothrombin Level (% of normal) | Suggested Dose (mg) |
| < 20 | > 70 | 300 |
| 20 - 25 | 70 - 55 | 200 |
| 26 - 30 | 54 - 45 | 100 |
| 31 - 35 | 44 - 38 | 0-100 |
| > 35 | < 38 | 0 |
Table 3: Clinical Outcomes in 50 Patients Treated with this compound
| Clinical Outcome | Number of Patients | Percentage |
| Definite Improvement | 35 | 70% |
| Questionable Improvement | 8 | 16% |
| No Improvement | 7 | 14% |
| Hemorrhagic Complications | ||
| Minor Hemorrhage (e.g., hematuria) | 6 | 12% |
| Major Hemorrhage | 2 | 4% |
Challenges and Adverse Events in Early Development
The primary and most feared complication of this compound therapy was hemorrhage. The narrow therapeutic window of the drug and the variability in patient response made maintaining a safe and effective level of anticoagulation challenging. The early investigators meticulously documented instances of bleeding, which ranged from minor hematuria to severe, life-threatening hemorrhages. The management of bleeding episodes was limited, with whole blood transfusions being the primary intervention. The role of vitamin K as an antidote was not yet fully understood or widely utilized in the earliest trials.
Conclusion: A Paradigm Shift in Medicine
The early clinical development of this compound represents a landmark achievement in medical history. Despite the challenges of dosage regulation and the risk of hemorrhage, these pioneering studies established the feasibility and utility of oral anticoagulant therapy. The meticulous work of researchers like Karl Paul Link and the clinical investigators at the Mayo Clinic and the University of Wisconsin laid the foundation for the development of safer and more predictable anticoagulants, such as warfarin, and transformed the management of thromboembolic diseases. The principles of anticoagulant therapy established during this era continue to influence clinical practice today.
References
- 1. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 3. ccjm.org [ccjm.org]
- 4. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. labpedia.net [labpedia.net]
- 7. Prothrombin time - Wikipedia [en.wikipedia.org]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the Hemorrhagic Agent 3,3′-Methylenebis (4-Hydroxycoumarin): IV. The Pathologic Findings after the Administration of Dicumarol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prothrombin Time Test: Purpose, Procedure, and Results [healthline.com]
An In-depth Technical Guide to Dicoumarol Derivatives
Core Properties for Researchers, Scientists, and Drug Development Professionals
Dicoumarol, a naturally occurring symmetrical biscoumarin, serves as the parent compound for a significant class of anticoagulants.[1] Its discovery stemmed from investigating a hemorrhagic disease in cattle that consumed moldy sweet clover.[1][2] This guide provides a detailed overview of this compound and its derivatives, focusing on their fundamental properties, mechanisms of action, and relevant experimental methodologies.
First identified in 1940, this compound became the prototype for the 4-hydroxycoumarin class of anticoagulant drugs.[2] While it was briefly used therapeutically, it has largely been succeeded by its derivative, warfarin, which exhibits more stable pharmacokinetic profiles.[3]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development.
| Property | Value | Source |
| Formula | C19H12O6 | [2] |
| Molar Mass | 336.299 g·mol−1 | [2] |
| Melting Point | 290–292 °C | [3] |
| Density | 1.573 g/cm3 | [3] |
| Solubility | Practically insoluble in water, ethanol, and ether; slightly soluble in chloroform; soluble in strong alkaline solutions. | [3][4] |
| Appearance | Crystalline solid | |
| Taste | Slightly bitter | [4] |
| Odor | Slight, pleasant | [4] |
Mechanism of Action: Anticoagulant Effects
The primary and most well-characterized mechanism of action for this compound and its derivatives is the inhibition of Vitamin K epoxide reductase (VKOR).[2][5][6] This enzyme is a critical component of the vitamin K cycle.
The Vitamin K Cycle and Coagulation Cascade:
The vitamin K cycle is essential for the post-translational modification of several blood clotting factors.
-
Carboxylation: Vitamin K-dependent carboxylase utilizes the reduced form of vitamin K (vitamin KH2) as a cofactor to convert glutamate (Glu) residues on clotting factor precursors into gamma-carboxyglutamate (Gla) residues.
-
Activation: This carboxylation is necessary for the clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S to bind calcium and interact with phospholipid membranes, a crucial step in the coagulation cascade.[7]
-
Vitamin K Epoxide Formation: During the carboxylation reaction, vitamin KH2 is oxidized to vitamin K epoxide.
-
Recycling by VKOR: Vitamin K epoxide reductase (VKOR) is responsible for reducing vitamin K epoxide back to vitamin K quinone and subsequently to the active vitamin KH2, thus completing the cycle.[8]
This compound derivatives act as competitive inhibitors of VKOR, leading to a depletion of the active, reduced form of vitamin K.[2][5] This, in turn, prevents the proper synthesis of functional clotting factors, resulting in an anticoagulant effect.[6]
Caption: Mechanism of action of this compound derivatives on the Vitamin K cycle.
Key this compound Derivatives
While this compound itself is the parent compound, several derivatives have been synthesized and are of significant interest in medicine and research.
| Derivative | Key Features | Primary Use |
| Warfarin | More potent and has superior pharmacokinetic parameters compared to this compound.[3][9] Administered as a racemic mixture, with the S-enantiomer being 2-5 times more potent.[9] | The most commonly prescribed oral anticoagulant worldwide for preventing and treating thromboembolism.[9] |
| Acenocoumarol | A 4-hydroxycoumarin derivative used as an anticoagulant.[3][9] | Prevention and treatment of thromboembolic disorders. |
| Phenprocoumon | A synthetic 4-hydroxycoumarin derivative.[9] | Anticoagulant for the prevention and treatment of thromboembolism. |
| Brodifacoum | A highly potent 4-hydroxycoumarin derivative with a long half-life. | Primarily used as a rodenticide. |
Beyond Anticoagulation: Other Biological Activities
Recent research has unveiled that this compound and its derivatives possess a range of other biological activities, suggesting potential for broader therapeutic applications.[3][10]
-
Anticancer Activity: this compound has been shown to inhibit the growth of pancreatic cancer cells through a superoxide-mediated mechanism.[2] Some derivatives have also demonstrated tumoricidal activity against osteoblast cancer cells.[11]
-
Antimicrobial and Antiviral Properties: Certain this compound derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][11] this compound has also been reported to inhibit HIV-1 replication.[3]
-
Inhibition of NQO1: this compound is a known inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme involved in detoxification and protection against oxidative stress.[1][3][7] This "off-target" effect is being explored for potential anticancer therapies.[1]
-
Microtubule Stabilization: this compound has been found to inhibit cell division by interacting with tubulin and stabilizing spindle microtubule dynamics, an action that is synergistic with Taxol.[12]
Caption: Diverse biological activities of this compound and its derivatives.
Experimental Protocols
Synthesis of 3,3'-Arylidenebis(4-hydroxycoumarins)
A common method for synthesizing this compound derivatives involves the condensation of 4-hydroxycoumarin with various aldehydes.[13][14]
General Procedure:
-
Reactants: A mixture of 4-hydroxycoumarin (2 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.
-
Catalyst and Solvent: A catalyst, such as dodecylbenzenesulfonic acid (DBSA), is added in an aqueous medium.[13][14]
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation for a specified time (e.g., 2-5 minutes).[14]
-
Workup: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the pure 3,3'-arylidenebis(4-hydroxycoumarin) derivative.[14]
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro VKORC1 Inhibition Assay
Determining the inhibitory potency of this compound derivatives against their primary target, VKORC1, is essential.
Dithiothreitol (DTT)-Driven Assay:
This in vitro assay measures the activity of VKORC1.[15][16]
-
Enzyme Source: Microsomes containing VKORC1 are prepared from cells overexpressing the enzyme.
-
Substrate: Vitamin K1 epoxide is used as the substrate.
-
Reducing Agent: DTT serves as the reducing agent to drive the enzymatic reaction.
-
Assay Conditions: The reaction is carried out in a buffered solution at a specific pH (e.g., 7.4).
-
Inhibitor Addition: Various concentrations of the this compound derivative are added to the reaction mixture.
-
Quantification: The rate of vitamin K1 epoxide reduction is measured, typically by HPLC, to determine the enzymatic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. It's important to note that the IC50 value is dependent on assay conditions, and a transformation is needed to determine the condition-independent inhibition constant (Ki).[15][16]
Structure-Activity Relationships (SAR)
The anticoagulant activity of coumarin derivatives is highly dependent on their molecular structure.[17][18]
-
4-Hydroxy Group: The 4-hydroxyl group is a critical feature for anticoagulant activity.
-
Substituents on the Methylene Bridge: The size and hydrophilicity of the substituent on the methylene bridge can influence the compound's potency in uncoupling oxidative phosphorylation.[19]
-
Molecular Geometry: The overall three-dimensional shape of the molecule plays a significant role in its biological activity.[17][18]
-
Substituents on the Benzene Ring: The type and position of substituents on the benzene ring can significantly affect the anti-Staphylococcus aureus activity of this compound derivatives.[3]
Conclusion
This compound and its derivatives remain a cornerstone of anticoagulant therapy and a subject of extensive research. Their well-defined mechanism of action, coupled with a growing understanding of their diverse biological activities, presents exciting opportunities for the development of new therapeutic agents. This guide provides a foundational understanding of these compounds for professionals in the field, highlighting their core properties and the experimental approaches used to evaluate them. Further investigation into their structure-activity relationships and off-target effects will undoubtedly pave the way for novel applications in medicine.
References
- 1. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 4. This compound | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay. | Sigma-Aldrich [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 19. Quantitative structure-activity relationships for this compound antivitamins K in the uncoupling of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Dicoumarol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins and complex biosynthetic pathways of dicoumarol, a potent natural anticoagulant. The document details the microbial processes that lead to its formation from plant-based precursors, summarizes quantitative data on its occurrence, and presents detailed experimental protocols for its analysis.
Natural Sources of this compound
This compound is not produced directly by plants but is a mycotoxin resulting from the microbial transformation of a plant secondary metabolite.[1][2] Its discovery is historically linked to a hemorrhagic disease in cattle that consumed spoiled feed.[2][3][4]
-
Primary Precursor Source: The principal natural source of the precursor for this compound is sweet clover, specifically species such as Melilotus officinalis (yellow sweet clover) and Melilotus albus (white sweet clover).[3][5][6] These plants naturally contain high concentrations of the compound coumarin, which itself is not an anticoagulant.[2][7][8] Coumarin is responsible for the sweet smell of freshly cut hay.[9]
-
Microbial Conversion: The transformation into this compound occurs when sweet clover hay or silage is improperly stored, allowing it to become moldy.[3][8] Specific species of fungi metabolize the plant-derived coumarin into this compound.[2][9]
-
Fungal Species Involved: Several fungal species have been identified as capable of this conversion, including:
The presence of these molds, coupled with moisture in the hay, facilitates the conversion process, leading to the contamination of the feed with the potent anticoagulant this compound.[3]
Biosynthesis of this compound
The formation of this compound is a multi-stage process that begins with the biosynthesis of its precursor, coumarin, in plants, followed by a series of fungal-mediated enzymatic reactions and a final condensation step.
Stage 1: Biosynthesis of Coumarin in Plants
Coumarin is a phenylpropanoid, synthesized in plants via the shikimic acid pathway.[12] The general pathway starts with the amino acid L-phenylalanine.[13]
-
Phenylalanine to Cinnamic Acid: The enzyme phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce trans-cinnamic acid.[12][13]
-
Hydroxylation: Cinnamic acid undergoes hydroxylation, a critical step for forming the coumarin structure. This is catalyzed by enzymes such as cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid, and subsequently, ortho-hydroxylation (at the 2'-position) is a key step leading to the lactone ring formation.[7][13]
-
Isomerization and Lactonization: The ortho-hydroxylated cinnamic acid derivative undergoes trans-cis isomerization, followed by spontaneous cyclization (lactonization) to form the stable coumarin ring structure.[7]
Caption: Plant biosynthetic pathway of coumarin from L-phenylalanine.
Stage 2: Fungal Conversion of Precursors to 4-Hydroxycoumarin
When fungi such as Aspergillus fumigatus grow on spoiled sweet clover, they metabolize plant compounds into 4-hydroxycoumarin.[1][10][11] Studies on A. fumigatus have elucidated a pathway starting from melilotic acid (a compound related to coumarin).[10][11]
The demonstrated sequence is:
-
Melilotic acid (o-hydroxyphenylpropionic acid)
-
o-Coumaric acid
-
β-Hydroxymelilotic acid
-
β-Oxomelilotic acid
This conversion is based on the identification of intermediates, isotopic labeling experiments, and evidence of sequential enzyme induction.[10][11] 4-hydroxycoumarin is the direct precursor to this compound.[1][14]
References
- 1. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Moldy Sweet Clover Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. [On the history of vitamin K, this compound and warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vetster.com [vetster.com]
- 6. Biological Evidences of this compound: A Review | Plantae Scientia [plantaescientia.com]
- 7. Coumarin - Wikipedia [en.wikipedia.org]
- 8. Sweet Clover Poisoning [extension.sdstate.edu]
- 9. pmlive.com [pmlive.com]
- 10. The biosynthesis of 4-hydroxycoumarin and this compound by Aspergillus fumigatus Fresenius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biosynthesis of 4-hydroxycoumarin and this compound by Aspergillus fumigatus Fresenius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Utilizing Dicoumarol as an NQO1 Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a multifaceted role in cellular homeostasis.[1][2] It is an obligate two-electron reductase that utilizes NADH or NADPH to reduce quinones to hydroquinones.[3][4] This two-electron reduction is a detoxification pathway, preventing the formation of reactive semiquinone radicals and subsequent oxidative stress.[1][5][6] Overexpression of NQO1 is a hallmark of several human cancers, including non-small cell lung, pancreatic, breast, and colorectal cancers, and is often associated with tumor progression, aggressiveness, and resistance to chemotherapy.[1][5][6] This makes NQO1 a compelling target for anticancer therapies.
This compound, a symmetrical bis-4-hydroxycoumarin, is a potent and well-characterized competitive inhibitor of NQO1.[4][7] It exerts its inhibitory effect by competing with NAD(P)H for the nucleotide-binding site on the NQO1 enzyme, thereby preventing the catalytic cycle.[4][6][8] By inhibiting NQO1, this compound can disrupt the protective antioxidant shield in cancer cells, increase oxidative stress, and potentiate the cytotoxic effects of certain chemotherapeutic agents.[7]
Mechanism of Action
This compound's primary mechanism of action in the context of NQO1-overexpressing cancer cells is the inhibition of NQO1's enzymatic activity. This leads to several downstream consequences:
-
Increased Oxidative Stress: By blocking the two-electron reduction of quinones, this compound allows for the one-electron reduction by other enzymes, such as cytochrome P450 reductase. This process generates unstable and highly reactive semiquinone radicals, which can then redox cycle, leading to the production of superoxide anions and other reactive oxygen species (ROS).[1][6] The resulting oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately triggering cell death pathways.
-
Modulation of p53 Stability: NQO1 can physically interact with and stabilize the tumor suppressor protein p53, protecting it from 20S proteasomal degradation.[1][4][9] this compound, by binding to NQO1, can disrupt this interaction, leading to the degradation of p53.[4][6] This can have context-dependent effects on cell fate.
-
Potentiation of Chemotherapy: In cancer cells with high NQO1 activity, this compound has been shown to enhance the cytotoxicity of chemotherapeutic agents like gemcitabine, cisplatin, and doxorubicin.[7] This sensitization is thought to occur through the amplification of oxidative stress and the suppression of pro-survival signaling pathways.[7]
It is important to note that this compound can also exert off-target effects independent of NQO1 inhibition, including impairment of mitochondrial function and inhibition of other kinases.[8][10] Therefore, careful experimental design and the use of appropriate controls are crucial when interpreting results.
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound for NQO1 activity is a critical parameter for designing experiments. The following table summarizes reported IC50 values for NQO1 inhibition in different cell lysates.
| Cell Line | Cancer Type | IC50 (µM) for NQO1 Inhibition |
| KKU-100 | Cholangiocarcinoma | 0.15 ± 0.07 |
| KKU-OCA17 | Cholangiocarcinoma | 0.15 ± 0.07 |
| KKU-M214 | Cholangiocarcinoma | 0.24 ± 0.14 |
| Chang Liver Cells | Non-cancerous liver | 0.10 ± 0.22 |
Data compiled from[7]
The cytotoxic IC50 values of this compound can vary significantly between different cancer cell lines and depend on factors such as NQO1 expression levels and the intrinsic sensitivity of the cells to oxidative stress. For example, in MIA-PaCa-2 pancreatic cancer cells, this compound decreased cell viability at concentrations of 100 µM and 250 µM after 48 and 72 hours of treatment.[11]
Mandatory Visualizations
Caption: Mechanism of this compound as an NQO1 inhibitor.
References
- 1. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | Pan-cancer and single-cell analysis reveal the prognostic value and immune response of NQO1 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound enhances gemcitabine-induced cytotoxicity in high NQO1-expressing cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NQO1 regulates cell cycle progression at the G2/M phase [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving Dicoumarol for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dicoumarol is a naturally occurring anticoagulant that functions as a Vitamin K antagonist. It is widely used in biomedical research to study coagulation pathways and as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). Due to its poor aqueous solubility, proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization and preparation of this compound for use in various experimental settings.
Data Presentation: Solubility of this compound
This compound is a crystalline solid that is practically insoluble in water and ethanol. Organic solvents or alkaline solutions are required for its dissolution. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2.5 - 3 mg/mL | |
| Dimethylformamide (DMF) | ~1.25 mg/mL | |
| Strong Alkaline Solutions (e.g., 0.1 N NaOH) | Soluble (15 mg/mL) | |
| Pyridine | Soluble (50 mg/mL) | |
| Ethanol | Slightly soluble/Practically insoluble | |
| Chloroform | Slightly soluble | |
| Water / Aqueous Buffers | Sparingly soluble/Practically insoluble | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
This section outlines the recommended procedure for preparing stock and working solutions of this compound for in vitro experiments.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the most common method for preparing this compound for cell-based assays and other in vitro studies.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 3 mg/mL stock solution, add 1 mL of DMSO to 3 mg of this compound). It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solid compound should also be stored at -20°C for long-term stability (≥4 years).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Pre-warming: Gently warm the required aliquot of the this compound stock solution to room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration. Crucially, add the stock solution to the buffer/medium while vortexing to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the in vitro assay is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. An appropriate solvent control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Stability: this compound is sparingly soluble in aqueous buffers. It is strongly recommended to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than one day.
Mandatory Visualizations
Signaling Pathway of this compound's Anticoagulant Action
Caption: Mechanism of this compound as a Vitamin K antagonist.
Experimental Workflow for this compound In Vitro Assays
Caption: General workflow for preparing and using this compound in in vitro assays.
Application Notes: Dicoumarol for In Vitro Anticoagulation in Plasma Samples
Introduction
Dicoumarol is a naturally occurring 4-hydroxycoumarin derivative originally identified as the hemorrhagic agent in spoiled sweet clover.[1] It functions as a potent anticoagulant by antagonizing the action of vitamin K.[2][3] This mechanism involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the recycling of vitamin K.[4][5] The subsequent depletion of reduced vitamin K impairs the synthesis of active coagulation factors II (prothrombin), VII, IX, and X in the liver.[6][7] These application notes provide detailed protocols for utilizing this compound as an in vitro anticoagulant in plasma samples, intended for researchers in hematology, pharmacology, and drug development.
Mechanism of Action
This compound exerts its anticoagulant effect by competitively inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[6] This enzyme is essential for converting vitamin K epoxide back into its active, reduced form.[4] Active vitamin K serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors.[2] This carboxylation is critical for the calcium-binding ability of these factors, enabling them to participate effectively in the coagulation cascade.[4] By blocking VKOR, this compound leads to the production of under-carboxylated, inactive clotting factors, thereby inhibiting coagulation.[4][8]
Data Presentation: Solubility and Concentration
Effective in vitro studies require proper solubilization of this compound. Due to its low aqueous solubility, organic solvents are necessary for preparing stock solutions.[3][9] The following table summarizes solubility data for this compound. Researchers should prepare a concentrated stock in an appropriate solvent and then dilute it into the plasma or buffer to achieve the desired final concentration, ensuring the final solvent concentration is minimal to avoid affecting the assay.
| Solvent | Solubility | Notes | Reference |
| DMSO | ~67 mg/mL (199 mM) | Fresh, non-hydrated DMSO is recommended for maximum solubility. | [10] |
| DMSO | ~2.5 mg/mL | A stock solution can be prepared in DMSO. | [9] |
| Dimethylformamide (DMF) | ~1.25 mg/mL | Purge with inert gas. | [9] |
| Ethanol | Slightly soluble | Specific concentration not detailed. | [9] |
| Aqueous Buffers | Sparingly soluble | For aqueous use, first dissolve in DMSO then dilute with buffer (e.g., 1:1 DMSO:PBS for ~0.5 mg/mL). | [9] |
| Alkaline Solutions | Soluble | Soluble in aqueous alkaline solutions. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro assays.
Materials:
-
This compound powder (FW: 336.3 g/mol )[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 3.36 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[10]
Protocol 2: Preparation of Platelet-Poor Plasma (PPP)
Accurate coagulation testing requires carefully prepared platelet-poor plasma to eliminate platelet-related variables.
Materials:
-
Whole blood
-
3.2% buffered sodium citrate collection tubes (blue top)[11]
-
Refrigerated centrifuge
-
Plastic transfer pipettes
-
Plastic aliquot tubes
Procedure:
-
Collect whole blood via clean venipuncture directly into a 3.2% sodium citrate tube.[11]
-
Ensure the tube is filled to the indicated volume to maintain the crucial 9:1 blood-to-anticoagulant ratio.[11]
-
Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of blood with the anticoagulant. Do not shake vigorously.[11]
-
Within one hour of collection, centrifuge the citrated whole blood at 1500 x g for 15 minutes at room temperature to separate plasma from red blood cells.[12]
-
Using a plastic transfer pipette, carefully remove the upper layer of plasma, being cautious not to disturb the buffy coat layer (platelets and white blood cells).
-
Transfer the collected plasma to a new plastic tube.
-
To ensure the plasma is platelet-poor, perform a second centrifugation step at 2500 x g for 10 minutes.
-
Carefully transfer the supernatant (platelet-poor plasma) to a final, clean plastic aliquot tube.
-
The PPP can be used immediately or stored frozen at -80°C for later use.
Protocol 3: In Vitro Coagulation Inhibition Assay
This protocol details the treatment of plasma with this compound and subsequent measurement of Prothrombin Time (PT), a common assay to evaluate the extrinsic coagulation pathway affected by this compound.
Materials:
-
Platelet-Poor Plasma (PPP), fresh or properly thawed
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
-
PT reagent (containing tissue factor and calcium)
-
Coagulation analyzer (coagulometer)
-
Incubator or water bath at 37°C
-
Micropipettes and tips
Experimental Workflow:
Procedure:
-
Thaw frozen PPP in a 37°C water bath for 5-10 minutes until just thawed. Keep on ice until use.
-
Prepare serial dilutions of the this compound stock solution in DMSO to create a range of working concentrations.
-
For each concentration, add 1-2 µL of the diluted this compound to 99 µL of PPP in a microcentrifuge tube. The final DMSO concentration should not exceed 2% to minimize solvent effects.
-
Prepare a vehicle control by adding the same volume (1-2 µL) of pure DMSO to an equal volume of PPP.
-
Gently mix the samples and incubate at 37°C. Note: Unlike direct-acting anticoagulants, this compound's in vivo effect is slow due to the half-life of existing clotting factors.[6] For in vitro studies on plasma where synthesis is not occurring, this compound's primary effect may be through direct inhibition of other reductases.[5] An incubation time of 1-2 hours is suggested to ensure compound interaction, but this may need optimization.
-
Pre-warm the PT reagent to 37°C according to the manufacturer's instructions.
-
Following incubation, transfer the treated plasma sample to a coagulometer cuvette pre-warmed to 37°C.
-
Add the manufacturer-specified volume of PT reagent to the cuvette, which automatically starts the timer.
-
The coagulometer will detect clot formation and record the Prothrombin Time in seconds.
-
Run each sample in triplicate and calculate the mean and standard deviation.
-
Analyze the data by plotting the this compound concentration against the resulting clotting time.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. hnl.com [hnl.com]
- 12. idexx.co.uk [idexx.co.uk]
Application of Dicoumarol in Studying the Vitamin K Cycle: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicoumarol, a 4-hydroxycoumarin derivative, was the first oral anticoagulant discovered and serves as a prototypical inhibitor of the vitamin K cycle. Its primary mechanism of action is the competitive inhibition of Vitamin K Epoxide Reductase (VKOR), a key enzyme responsible for recycling oxidized vitamin K epoxide to its active, reduced form. This inhibition leads to a deficiency in active vitamin K, which is an essential cofactor for the γ-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S), a process crucial for their biological activity. By disrupting this cycle, this compound effectively reduces the production of functional clotting factors, leading to its anticoagulant effect.
This compound also inhibits NAD(P)H:quinone oxidoreductase 1 (NQO1), another enzyme capable of reducing vitamin K, although its role in the vitamin K cycle is considered minor compared to VKOR. The dual inhibitory activity of this compound makes it a valuable tool for studying the intricacies of vitamin K metabolism and its role in hemostasis. These application notes provide detailed protocols for utilizing this compound to investigate the vitamin K cycle, including methods for assessing its inhibitory effects on enzyme activity and blood coagulation.
Data Presentation
Table 1: Inhibitory Activity of this compound on NQO1
| Cell Line | NQO1 IC50 (μmol/L) | Reference |
| KKU-100 | 0.15 ± 0.07 | [1] |
| KKU-OCA17 | 0.15 ± 0.07 | [1] |
| KKU-M214 | 0.24 ± 0.14 | [1] |
| Chang Liver Cells | 0.10 ± 0.22 | [1] |
Note: A modern, readily available IC50 value for the inhibition of Vitamin K Epoxide Reductase (VKOR) by this compound is not prominently available in recent literature, which has largely focused on warfarin and newer anticoagulants. The protocols provided below can be adapted to determine this value experimentally.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Vitamin K Cycle by this compound.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This protocol is adapted from modern assays using warfarin and can be used to determine the IC50 of this compound for VKOR.
Objective: To measure the inhibitory effect of this compound on VKOR activity in a cell-based or microsomal assay.
Materials:
-
HEK293 cells expressing VKORC1 or liver microsomes
-
Vitamin K epoxide (substrate)
-
This compound
-
Dithiothreitol (DTT) as a reducing agent (for microsomal assays)
-
Cell lysis buffer
-
HPLC system with a C18 reverse-phase column
-
Scintillation counter and radiolabeled vitamin K epoxide (for radiometric detection)
Procedure:
A. Cell-Based Assay:
-
Cell Culture and Treatment:
-
Culture HEK293 cells expressing VKORC1 in appropriate media.
-
Seed cells in 96-well plates.
-
Prepare a serial dilution of this compound in the culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
VKOR Activity Measurement:
-
Lyse the cells and incubate the lysate with vitamin K epoxide.
-
Alternatively, for a more physiologically relevant assay, co-express a vitamin K-dependent reporter protein (e.g., Factor IX) and measure its activity as a surrogate for VKOR function.[2]
-
Stop the reaction and analyze the conversion of vitamin K epoxide to vitamin K by HPLC or by measuring the activity of the reporter protein.
-
-
Data Analysis:
-
Calculate the percentage of VKOR inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
B. Microsomal Assay:
-
Microsome Preparation:
-
Isolate liver microsomes from a suitable animal model (e.g., rat, bovine).
-
-
Inhibition Assay:
-
Pre-incubate the microsomes with varying concentrations of this compound.
-
Initiate the reaction by adding vitamin K epoxide and a reducing agent like DTT.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and extract the vitamin K metabolites.
-
-
Detection and Analysis:
-
Analyze the conversion of vitamin K epoxide to vitamin K using HPLC.
-
Calculate the IC50 value as described for the cell-based assay.
-
Prothrombin Time (PT) Assay
This protocol is based on Quick's one-stage method and is used to assess the effect of this compound on the extrinsic and common pathways of coagulation.
Objective: To measure the time it takes for plasma to clot after the addition of thromboplastin and calcium, following treatment with this compound.
Materials:
-
Citrated blood sample from a subject treated with this compound
-
Platelet-poor plasma (PPP) prepared by centrifugation
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (0.025 M)
-
Water bath at 37°C
-
Coagulometer or manual tilt-tube method
Procedure:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood to obtain platelet-poor plasma.
-
-
Assay Performance:
-
Pre-warm the thromboplastin reagent and an aliquot of the PPP to 37°C.
-
Pipette 100 µL of PPP into a test tube.
-
Add 200 µL of the pre-warmed thromboplastin reagent to the PPP and start a stopwatch simultaneously.
-
Incubate the mixture at 37°C.
-
For the manual method, gently tilt the tube at regular intervals and observe for clot formation. Stop the stopwatch as soon as a fibrin clot is visible.
-
For automated methods, the coagulometer will detect clot formation and record the time.
-
-
Data Analysis:
Whole Blood Coagulation Time (CT) Assay
This protocol is based on the Lee and White method and provides a measure of the integrity of the intrinsic and common coagulation pathways.
Objective: To determine the time required for whole blood to clot in a glass tube after in vivo or in vitro exposure to this compound.
Materials:
-
Whole blood sample
-
Glass test tubes (e.g., 10 x 75 mm)
-
Water bath at 37°C
-
Stopwatch
Procedure:
-
Blood Collection:
-
Draw approximately 3-4 mL of venous blood.
-
-
Assay Performance:
-
Dispense 1 mL of blood into each of three glass test tubes.
-
Start the stopwatch as soon as the blood enters the first tube.
-
Place the tubes in a 37°C water bath.[5]
-
After a few minutes, gently tilt the first tube every 30 seconds until the blood clots and no longer flows upon inversion. Record the time.
-
Repeat the tilting process for the second and then the third tube.
-
-
Data Analysis:
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Appropriate safety precautions should be taken when handling biological samples and chemicals. For clinical applications, standardized and validated assays should be used.
References
- 1. researchgate.net [researchgate.net]
- 2. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothrombin time - Wikipedia [en.wikipedia.org]
- 4. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 5. labpedia.net [labpedia.net]
- 6. ccjm.org [ccjm.org]
Dicoumarol: A Tool for Inducing Vitamin K Deficiency in Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dicoumarol for the induction of vitamin K deficiency in animal models. This approach is critical for studying the vitamin K cycle, developing and testing anticoagulants, and investigating the roles of vitamin K-dependent proteins in various physiological and pathological processes.
Introduction
This compound, a naturally occurring 4-hydroxycoumarin, is a potent antagonist of vitamin K.[1] Its mechanism of action involves the competitive inhibition of the enzyme vitamin K epoxide reductase (VKOR).[2][3][4] This inhibition disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K (vitamin K hydroquinone), which is an essential cofactor for the gamma-carboxylation of several coagulation factors.[4][5] Consequently, the synthesis of active vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X is impaired, resulting in a state of hypocoagulability that mimics vitamin K deficiency.[4][5]
The controlled induction of vitamin K deficiency in animal models using this compound is a valuable tool for a range of research applications, from fundamental studies of hemostasis to the preclinical evaluation of novel anticoagulants and their reversal agents. The primary endpoint for assessing the degree of vitamin K deficiency is the prothrombin time (PT), a sensitive measure of the extrinsic and common pathways of coagulation which are dependent on factors II, VII, and X.[2]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by interrupting the vitamin K cycle.
Experimental Protocols
The following protocols provide a framework for inducing vitamin K deficiency in common animal models. It is important to note that the response to this compound can vary between species and even between strains of the same species. Therefore, pilot studies are recommended to determine the optimal dosage and administration schedule for a specific experimental setup.
Protocol 1: Induction of Vitamin K Deficiency in Rats
This protocol is designed to induce a moderate to severe state of vitamin K deficiency in rats, suitable for studying the effects of anticoagulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Standard rat chow
-
Metabolic cages (optional, for urine and feces collection)
-
Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant tubes with 3.2% sodium citrate)
-
Coagulometer for PT and aPTT analysis
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered (typically 1-2 mL for a 200-250 g rat).
-
Administration: Administer this compound via oral gavage. A starting dose of 5 mg/kg body weight can be used. The oral LD50 of this compound in rats is 250 mg/kg.[5]
-
Monitoring: The anticoagulant effect of this compound is not immediate and typically takes 24-48 hours to manifest.[5]
-
Collect blood samples at baseline (before this compound administration) and at 24, 48, and 72 hours post-administration.
-
Blood should be collected into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) immediately after plasma separation.
-
-
Data Collection: Record PT and aPTT values at each time point. A significant prolongation of PT is indicative of vitamin K deficiency.
Expected Outcomes:
A single oral dose of this compound is expected to cause a significant increase in PT within 24 to 48 hours, with the peak effect observed around the fifth to the eighth day.[5] The PT should gradually return to normal levels within 10 to 12 days.[5]
Protocol 2: Induction of Vitamin K Deficiency in Mice
This protocol outlines a method for inducing vitamin K deficiency in mice, which can be adapted for various research purposes.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound powder
-
Powdered mouse chow
-
Blood collection supplies (e.g., micro-hematocrit tubes, anticoagulant tubes)
-
Coagulometer for PT and aPTT analysis
Procedure:
-
Acclimation: Acclimate mice to individual housing and the experimental diet for one week.
-
Diet Preparation: Prepare a diet containing this compound. A concentration of 50-100 mg of this compound per kg of feed can be used as a starting point. The oral LD50 of this compound in mice is 233 mg/kg.[5] Thoroughly mix the this compound powder with the powdered chow to ensure uniform distribution.
-
Feeding: Provide the this compound-containing diet ad libitum.
-
Monitoring:
-
Monitor the mice daily for any signs of bleeding or distress.
-
Collect blood samples at baseline and at regular intervals (e.g., every 2-3 days) for the duration of the study.
-
Due to the smaller blood volume in mice, techniques such as retro-orbital or submandibular bleeding may be necessary.
-
Process the blood samples as described in the rat protocol to obtain plasma for PT and aPTT analysis.
-
-
Data Collection: Record PT and aPTT values to assess the progression of vitamin K deficiency.
Expected Outcomes:
Continuous feeding of a this compound-containing diet will lead to a progressive increase in PT and aPTT over several days. The time to reach a stable state of anticoagulation will depend on the concentration of this compound in the diet and the food intake of the mice.
Data Presentation
The following tables summarize the expected quantitative data from animal models of vitamin K deficiency. Table 1 provides reference values from a rat model of vitamin K deficiency induced by a vitamin K-deficient diet and gentamicin, which can be used as a benchmark for the expected changes in coagulation parameters.
Table 1: Coagulation Parameters in a Rat Model of Vitamin K Deficiency (Diet and Gentamicin-Induced)
| Parameter | Control Group (Mean ± SE) | Vitamin K Deficient Group (28 days) (Mean ± SE) |
| Prothrombin Time (PT) (s) | 9.7 ± 0.1 | 14.5 ± 1.4 |
| Activated Partial Thromboplastin Time (aPTT) (s) | 19.4 ± 0.8 | 28.7 ± 2.0 |
| Factor II Activity (%) | 69.3 ± 5.6 | 30.5 ± 4.8 |
| Factor VII Activity (%) | 218.5 ± 10.7 | 106.2 ± 22.2 |
| Factor IX Activity (%) | 62.7 ± 4.7 | 35.1 ± 5.9 |
| Factor X Activity (%) | 47.0 ± 2.5 | 20.2 ± 4.7 |
Data adapted from a study establishing a rat model for vitamin K deficiency.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for inducing and assessing vitamin K deficiency and the logical relationship between this compound administration and its physiological effects.
Conclusion
This compound is a reliable and effective tool for inducing vitamin K deficiency in animal models. The protocols and data presented here provide a solid foundation for researchers to design and execute studies that require a state of controlled hypocoagulability. Careful monitoring of coagulation parameters, particularly prothrombin time, is essential for achieving the desired level of vitamin K deficiency and for ensuring the welfare of the experimental animals. These models are indispensable for advancing our understanding of vitamin K metabolism and for the development of new therapies for thrombotic disorders.
References
- 1. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | Oncohema Key [oncohemakey.com]
- 2. Kinetics of anticoagulant effect of dicumarol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. THE EFFECT OF DICUMAROL ON PROTHROMBIN TIME IN RATS AND ITS RELATION TO VITAMIN K CONTENT OF LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
Application Notes and Protocols for the Experimental Use of Dicoumarol in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of dicoumarol, a pioneering anticoagulant, in the field of thrombosis research. This document details its mechanism of action, provides established protocols for key in vitro and in vivo experiments, and presents quantitative data to guide study design and interpretation.
Introduction
This compound, a naturally occurring 4-hydroxycoumarin derivative, was the first oral anticoagulant to be discovered and used clinically.[1] Its identification stemmed from the investigation of a hemorrhagic disease in cattle that had consumed spoiled sweet clover.[2] Although largely replaced in clinical practice by warfarin and other modern anticoagulants due to its slower onset of action and less predictable pharmacokinetic profile, this compound remains a valuable tool in experimental thrombosis research.[2] It serves as a classic inhibitor for studying the vitamin K-dependent coagulation pathway and for validating new antithrombotic targets.
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2][3] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKOR, this compound leads to the production of non-functional vitamin K-dependent clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[2][3] This ultimately disrupts the coagulation cascade and prevents the formation of a stable fibrin clot.
Mechanism of Action: Vitamin K Antagonism
This compound functions as a competitive inhibitor of the Vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition depletes the available reduced form of vitamin K (vitamin KH2), which is essential for the post-translational carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins.[3] Without this modification, these clotting factors are unable to bind calcium ions and phospholipids effectively, rendering them inactive in the coagulation cascade. The resulting decrease in functional clotting factors leads to a prolongation of clotting time and a reduction in thrombus formation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the experimental use of this compound.
Table 1: In Vivo Anticoagulant and Antithrombotic Effects of this compound
| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Early Clinical Studies | Human | 250-300 mg (initial), 100-150 mg (maintenance) | Oral | Elevation of prothrombin time to 30-45 seconds. | [4] |
| Thrombosis Model | Rat | Not specified | Not specified | Effective in preventing thrombus formation. | [5] |
Table 2: In Vitro Effects of Coumarin Derivatives on Platelet Aggregation
| Compound | Agonist | IC50 (mM) | Reference |
| Coumarin | Arachidonic Acid (in PRP) | 1.12 | [6] |
| Coumarin | ADP (in PRP) | 2.48 - 5.97 | [6] |
| Esculetin | Arachidonic Acid (in PRP) | Not specified | [6] |
Experimental Protocols
In Vitro Assays
1. Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation and is highly sensitive to deficiencies in factors II, V, VII, and X, making it ideal for monitoring the effect of this compound.
-
Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma. The time taken for a fibrin clot to form is measured.
-
Materials:
-
Platelet-poor plasma (PPP) from control and this compound-treated animals.
-
PT reagent (containing tissue thromboplastin and calcium chloride).
-
Coagulometer or water bath at 37°C.
-
Micropipettes.
-
-
Procedure:
-
Prepare PPP by centrifuging citrated whole blood.
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
Pipette 50 µL of plasma into a cuvette.
-
Incubate for 1-3 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for clot formation.
-
-
Expected Outcome: this compound treatment will prolong the PT in a dose-dependent manner.
2. Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the intrinsic and common pathways of coagulation.
-
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a partial thromboplastin (phospholipid substitute) are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.
-
Materials:
-
Platelet-poor plasma (PPP) from control and this compound-treated animals.
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride (0.025 M).
-
Coagulometer or water bath at 37°C.
-
Micropipettes.
-
-
Procedure:
-
Prepare PPP from citrated whole blood.
-
Pre-warm the aPTT reagent, calcium chloride, and plasma samples to 37°C.
-
Pipette 50 µL of plasma and 50 µL of aPTT reagent into a cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed calcium chloride and simultaneously start a timer.
-
Record the time in seconds for clot formation.
-
-
Expected Outcome: this compound will cause a dose-dependent prolongation of the aPTT.
In Vivo Models
1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This is a widely used model to induce endothelial injury and subsequent platelet-rich thrombus formation.[7][8]
-
Principle: Topical application of ferric chloride to the adventitial surface of an artery causes oxidative injury to the endothelium, leading to thrombus formation.
-
Materials:
-
Mice or rats.
-
Anesthetic (e.g., ketamine/xylazine).
-
Surgical instruments for vessel exposure.
-
Filter paper discs (1-2 mm diameter).
-
Ferric chloride solution (e.g., 5-10% in distilled water).
-
Doppler flow probe or intravital microscope.
-
-
Procedure:
-
Administer this compound or vehicle control to the animals at the desired dose and time points prior to the procedure.
-
Anesthetize the animal.
-
Surgically expose the carotid or femoral artery.
-
Place a Doppler flow probe to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow until occlusion occurs (cessation of flow) or for a predetermined observation period.
-
The time to occlusion is the primary endpoint. Thrombus weight can also be determined by excising and weighing the thrombosed vessel segment.
-
-
Expected Outcome: Pre-treatment with this compound is expected to delay or prevent vessel occlusion and reduce thrombus weight compared to the control group.
2. Inferior Vena Cava (IVC) Stenosis-Induced Deep Vein Thrombosis (DVT) Model
This model mimics the conditions of venous stasis that contribute to DVT formation.[9][10]
-
Principle: Partial ligation of the inferior vena cava creates a region of reduced blood flow (stenosis), leading to the formation of a fibrin-rich venous thrombus.
-
Materials:
-
Mice or rats.
-
Anesthetic.
-
Surgical instruments for laparotomy and vessel manipulation.
-
Suture material (e.g., 7-0 polypropylene).
-
A spacer (e.g., a 30-gauge needle).
-
-
Procedure:
-
Administer this compound or vehicle control as required.
-
Anesthetize the animal and perform a midline laparotomy.
-
Carefully dissect and isolate the inferior vena cava.
-
Pass a suture underneath the IVC.
-
Place the spacer alongside the IVC and tie the suture snugly around both the IVC and the spacer.
-
Remove the spacer to create a standardized stenosis.
-
Close the abdominal incision.
-
After a predetermined period (e.g., 24-48 hours), re-anesthetize the animal, excise the IVC segment containing the thrombus, and weigh the thrombus.
-
-
Expected Outcome: this compound treatment should significantly reduce the incidence and weight of thrombi formed in the stenosed IVC.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antithrombotic efficacy of this compound using an in vivo model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ccjm.org [ccjm.org]
- 5. Kinetics of anticoagulant effect of dicumarol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dicoumarol's Poor Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Dicoumarol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a weakly acidic molecule with a high crystalline lattice energy and a relatively nonpolar structure, making it "practically insoluble" in water and ethanol.[1][2][3] Its solubility is significantly higher in alkaline solutions where it can form a salt.[1][2]
Q2: What is the approximate solubility of this compound in common solvents?
A2: The solubility of this compound in various organic and aqueous systems is summarized in the table below. It is important to note that solubility can be affected by temperature, pH, and the presence of other substances.
Q3: How can I prepare a stock solution of this compound for in vitro experiments?
A3: For aqueous-based in vitro assays, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4] A common starting point is to prepare a stock solution in DMSO and then dilute it to the final desired concentration in your experimental buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).
Q4: What are the main mechanisms of action for this compound?
A4: this compound has two primary mechanisms of action. It is a potent competitive inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] Additionally, it functions as a vitamin K antagonist by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of various clotting factors.[1]
Troubleshooting Guide: Enhancing this compound Solubility
This section provides detailed experimental protocols for common techniques to improve the aqueous solubility of this compound.
Data Presentation: Solubility of this compound
| Solvent System | Reported Solubility | Reference |
| Water | Practically Insoluble (0.0662 mg/mL predicted) | [1][5] |
| Ethanol | Practically Insoluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Benzene | Slightly Soluble | [1] |
| Pyridine | Soluble | [2] |
| Aqueous Alkaline Solutions | Soluble | [1][2] |
| 0.1 N NaOH | 15 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~2.5 - 3.06 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~1.25 mg/mL | [4][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Experimental Protocols
Solid Dispersion using Solvent Evaporation Method with PVP
This method aims to disperse this compound in a hydrophilic polymer matrix at a molecular level, thereby increasing its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
-
Desiccator
Protocol:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a desired weight ratio (e.g., 1:2, 1:4, 1:6, 1:8, 1:10).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Stir until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a solid mass will be formed.
-
Dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
-
Characterization (Optional but Recommended):
-
Assess the dissolution rate of the solid dispersion compared to pure this compound.
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the polymer matrix.
-
Freeze-Drying (Lyophilization)
This technique involves dissolving the drug and a carrier in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.
Materials:
-
This compound
-
Cryoprotectant/Bulking agent (e.g., Mannitol, Trehalose)
-
Tert-butanol or a suitable solvent mixture
-
Freeze-dryer
-
Vials suitable for lyophilization
Protocol:
-
Solution Preparation:
-
Dissolve this compound and the chosen cryoprotectant in a suitable solvent system (e.g., a mixture of tert-butanol and water). The ratio of drug to cryoprotectant can be varied (e.g., 1:1, 1:2).
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
Freezing:
-
Dispense the solution into lyophilization vials.
-
Place the vials on the shelves of the freeze-dryer and cool them to a temperature below the eutectic point of the formulation (e.g., -40°C to -50°C). Hold at this temperature for a sufficient time to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the freeze-dryer chamber (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to facilitate the sublimation of the frozen solvent (e.g., -10°C to 0°C). This step is critical and should be controlled to prevent the collapse of the cake structure.
-
-
Secondary Drying (Desorption):
-
After the primary drying is complete (indicated by a rise in product temperature to the shelf temperature), increase the shelf temperature further (e.g., 20-30°C) to remove residual bound water.
-
-
Vial Stoppering and Storage:
-
Once secondary drying is complete, backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum or atmospheric pressure.
-
Store the lyophilized product in a desiccator.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Inhibition of the Vitamin K Cycle
Caption: this compound inhibits Vitamin K Epoxide Reductase (VKOR).
This compound's Inhibition of NQO1 Pathway
References
stabilizing Dicoumarol stock solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Dicoumarol stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is practically insoluble in water and ethanol but is soluble in organic solvents and strong alkaline solutions.[1][2] The recommended method is to first dissolve the crystalline solid this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] For experiments requiring an aqueous buffer, create a concentrated stock in DMSO first, which can then be diluted with your aqueous buffer of choice (e.g., PBS, pH 7.2).[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Solid this compound should be stored at -20°C in a well-closed container, protected from light.[2][3][4] For stock solutions prepared in organic solvents like DMSO, it is also recommended to store them at -20°C. To prevent degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots for single use. Aqueous solutions of this compound are not recommended for storage longer than one day.[3]
Q3: For how long can I store my this compound stock solution?
A3: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[3] The stability of stock solutions in organic solvents like DMSO is not explicitly defined in literature, but storing in aliquots at -20°C is best practice to maximize shelf-life. Aqueous solutions are unstable and should be prepared fresh for each experiment and used within 24 hours.[3]
Q4: What is the primary mechanism of action of this compound?
A4: this compound has two primary mechanisms of action. First, it functions as an anticoagulant by competitively inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][5] This inhibition depletes active Vitamin K, which is a necessary cofactor for the synthesis of crucial blood clotting factors in the liver.[6][7] Second, it is a potent competitive inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular detoxification and redox state regulation.[3][5][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ~2.5 - 3 mg/mL | Sonication may be required to aid dissolution.[8] | [3][9] |
| Dimethylformamide (DMF) | ~1.25 mg/mL | Purge with an inert gas. | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Diluted from a DMSO stock. | [3] |
| Water | Insoluble | - | [1][9] |
| Ethanol | Insoluble/Slightly Soluble | - | [1][3] |
| Strong Alkaline Solutions | Soluble | pH must be adjusted to 11 with NaOH.[8] | [1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Keep in a well-closed, light-protected container. | [2][3] |
| Aqueous Solution | Room Temperature / 4°C | ≤ 1 day | Prepare fresh before use. Do not store. | [3] |
| DMSO/DMF Stock | -20°C | Not specified | Aliquot to avoid freeze-thaw cycles. Store protected from light. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials : this compound (MW: 336.3 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation : To prepare a 10 mM solution, weigh out 3.36 mg of this compound.
-
Procedure : a. Aseptically weigh 3.36 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[8] d. Once fully dissolved, a clear solution should be obtained. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protected tubes. f. Store the aliquots at -20°C.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Materials : 10 mM this compound stock in DMSO, sterile aqueous buffer (e.g., PBS, pH 7.2).
-
Procedure : a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. To prepare a 100 µM working solution, perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer. c. Vortex the solution immediately and thoroughly to ensure it is well-mixed and to minimize precipitation. d. Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.[3]
Troubleshooting Guides
Issue: My this compound stock solution has precipitated.
Precipitation is a common issue, especially when diluting a concentrated organic stock into an aqueous buffer.[3] This occurs because this compound has very low solubility in neutral aqueous solutions.[1]
-
Immediate Action : Try warming the solution gently (e.g., to 37°C) and vortexing or sonicating to see if the precipitate redissolves. This may be a temporary fix.
-
Preventative Measures :
-
Check Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain solubility, but not high enough to affect your experimental system.
-
Lower Final Concentration : The solubility of this compound in a 1:1 DMSO:PBS solution is approximately 0.5 mg/mL (~1.5 mM).[3] If your working solution concentration is too high, precipitation is likely. Try preparing a more dilute working solution.
-
Dilution Method : Add the concentrated DMSO stock to the aqueous buffer while vortexing, rather than the other way around. This rapid mixing can sometimes prevent immediate precipitation.
-
pH Adjustment : this compound is soluble in strong alkaline solutions.[1] If your experimental conditions allow, increasing the pH of the buffer might improve solubility.
-
Issue: I am seeing inconsistent or no effect in my experiments.
This could be due to degradation of the this compound or issues with its concentration.
-
Solution Degradation :
-
Age of Solution : Have you been using an old stock solution? While the solid is stable, solutions may degrade over time.[3] Prepare a fresh stock solution from the crystalline solid.
-
Storage Conditions : Was the solution stored properly at -20°C and protected from light?[2][4] Improper storage can lead to degradation.
-
Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can cause degradation. Use single-use aliquots to avoid this.
-
-
Concentration Verification :
-
Spectrophotometry : You can verify the concentration of your stock solution. This compound has a maximum absorbance (λmax) at approximately 309 nm.[3]
-
Precipitation : Check your working solution for any visible precipitate, as this will lower the effective concentration of the drug in your experiment.[10]
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Dual inhibitory mechanisms of action of this compound.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. cdn.who.int [cdn.who.int]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Dicoumarol-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Dicoumarol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] It competitively binds to NQO1, preventing the two-electron reduction of quinones.[1] Additionally, this compound and its derivatives act as vitamin K antagonists by inhibiting vitamin K epoxide reductase (VKOR), which is crucial for blood coagulation.[3][4][5]
Q2: I'm observing NQO1-independent effects with this compound. Is this expected?
Yes, this is a well-documented phenomenon. This compound has several off-target effects that are independent of NQO1 inhibition.[2][6] These include direct inhibition of mitochondrial electron transport chain complexes, uncoupling of oxidative phosphorylation, and induction of reactive oxygen species (ROS).[7][8][9] Therefore, it is crucial to consider these off-target effects when interpreting your experimental data.
Q3: My cell viability results using the MTT assay are inconsistent after this compound treatment. Why might this be?
This compound is known to interfere with the MTT assay.[7][10] As a mitochondrial uncoupler, it can directly impact the mitochondrial reductase activity that the MTT assay relies on, leading to skewed and unreliable results.[7][10] Short incubation times with this compound might show an artificial increase in viability, while longer incubations can show a decrease that may not solely be due to cytotoxicity.[7][10] It is highly recommended to use alternative cell viability assays.
Q4: Can this compound affect protein stability, specifically p53?
Yes. NQO1 is known to stabilize the p53 tumor suppressor protein by protecting it from proteasomal degradation.[1] By inhibiting NQO1, this compound can disrupt the NQO1-p53 interaction, leading to increased ubiquitin-independent degradation of p53.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Increase in Cellular ROS Levels
Observed Result: A significant increase in reactive oxygen species (ROS) is detected in this compound-treated cells, even at concentrations that should only inhibit NQO1.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| NQO1-independent ROS production: this compound can directly inhibit mitochondrial complexes II, III, and IV, leading to superoxide production.[7] | Use a specific, irreversible NQO1 inhibitor like ES936 to confirm if the ROS production is truly NQO1-independent.[7] |
| Mitochondrial uncoupling: As a mitochondrial uncoupler, this compound can disrupt the proton gradient, leading to electron leakage and ROS formation.[8][9] | Measure mitochondrial membrane potential using a fluorescent probe like JC-1 to assess mitochondrial integrity. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. |
| Assay artifact: The fluorescent probe used for ROS detection might be auto-oxidizing or reacting with this compound itself. | Include a cell-free control with this compound and the ROS probe to check for direct interactions. Consider using multiple, mechanistically different ROS probes to confirm the findings. |
Issue 2: Discrepancy Between Cell Viability Assays
Observed Result: The MTT assay shows increased cell viability, while a clonogenic or trypan blue exclusion assay indicates decreased viability after this compound treatment.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| MTT assay interference: this compound, as a mitochondrial uncoupler, directly affects mitochondrial reductase activity, leading to inaccurate MTT readings.[7][10] | Immediately discontinue the use of the MTT assay. |
| Alternative assay selection: | Employ alternative viability assays that are not dependent on mitochondrial reductase activity. Recommended alternatives include: Trypan Blue Exclusion Assay: A simple, microscopy-based method to count viable cells. Resazurin (AlamarBlue) Assay: Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[11] ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as a measure of cell viability.[11] |
Issue 3: Altered p53 Protein Levels
Observed Result: A decrease in p53 protein levels is observed after treating cells with this compound.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| NQO1-mediated p53 destabilization: this compound inhibits NQO1, which normally stabilizes p53. This leads to p53 degradation.[1][2] | Confirm NQO1 expression levels in your cell line. The effect will be more pronounced in cells with high NQO1 expression. Use a proteasome inhibitor (e.g., MG132) to see if p53 levels are restored, confirming proteasomal degradation. |
| Cellular stress response: this compound-induced cellular stress might be activating other pathways that lead to p53 degradation. | Analyze the activation of other stress-related pathways, such as JNK and p38, which have been implicated in this compound's effects.[2] |
Experimental Protocols
NQO1 Activity Assay
This protocol is adapted from commercially available kits and literature.[6][8][12][13]
Materials:
-
Cell lysate
-
96-well plate
-
Reaction Buffer (containing a quinone substrate like menadione)
-
NADH cofactor
-
This compound (as an inhibitor for specificity control)
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add equal amounts of protein from each lysate to duplicate wells.
-
To one set of duplicates, add this compound to a final concentration known to completely inhibit NQO1 (e.g., 20 µM). This will serve as a negative control to measure NQO1-specific activity.
-
Add the Reaction Buffer containing the quinone substrate and NADH to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 450 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to NQO1 activity.
-
Calculate NQO1 activity by subtracting the rate of the this compound-containing wells from the rate of the wells without the inhibitor.
Measurement of Mitochondrial ROS using MitoSOX Red
This protocol is a general guideline based on common practices.[1][3]
Materials:
-
MitoSOX Red reagent
-
Live cells in culture
-
Fluorescence microscope or flow cytometer
-
Appropriate buffer (e.g., HBSS)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the desired time. Include positive (e.g., Antimycin A) and negative controls.
-
Prepare a working solution of MitoSOX Red (typically 1-5 µM in HBSS). Protect from light.
-
Remove the culture medium and wash the cells with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm HBSS.
-
Immediately analyze the cells by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry (FL2 channel). Increased red fluorescence indicates higher levels of mitochondrial superoxide.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is based on standard procedures for the JC-1 assay.[4][9][14][15]
Materials:
-
JC-1 dye
-
Live cells in culture
-
Fluorescence microscope, plate reader, or flow cytometer
-
CCCP (a mitochondrial uncoupler, as a positive control)
Procedure:
-
Plate and treat cells with this compound as required.
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL in culture medium).
-
Remove the treatment medium and wash the cells with warm buffer.
-
Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: this compound's multifaceted effects on cellular pathways.
Caption: Decision tree for addressing conflicting cell viability data.
References
- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Strategies to detect mitochondrial oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.6. NQO1 Activity Assays [bio-protocol.org]
- 7. The mitochondrial uncoupler dicumarol disrupts the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 10. Determination of mitochondrial ROS generation with MitoSox Red and mitochondrial membrane potential (ΔΨ) with TMRM [bio-protocol.org]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. abcam.com [abcam.com]
- 13. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing Dicoumarol-Induced Hemorrhage in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing hemorrhage in animal studies involving the anticoagulant Dicoumarol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a vitamin K antagonist.[1][2][3] It competitively inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for recycling oxidized vitamin K back to its active, reduced form.[2][4][5] This depletion of active vitamin K prevents the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1][4][5] The resulting decrease in active clotting factors impairs the coagulation cascade, leading to an anticoagulant effect and an increased risk of hemorrhage.[4][5]
Q2: How quickly does this compound take effect in animals?
A2: this compound has a relatively slow onset of action, typically requiring a few days to achieve its full anticoagulant effect.[5] This delay is because the drug does not affect already-circulating active clotting factors; the anticoagulant effect becomes apparent only as these existing factors are naturally cleared from circulation.[5]
Q3: What is the primary antidote for this compound-induced hemorrhage?
A3: The primary and most effective antidote for this compound toxicity is Vitamin K1 (also known as phytonadione).[6][7][8] Vitamin K1 administration helps restore the synthesis of functional clotting factors, but this process takes several hours to become effective.[7] In cases of severe bleeding, fresh whole blood or fresh frozen plasma transfusions may be required to provide an immediate supply of clotting factors.[7][9]
Q4: Is Vitamin K3 a suitable alternative to Vitamin K1 for treatment?
A4: No, Vitamin K3 (menadione) has been shown to be ineffective in treating this compound poisoning in animals like calves and is not recommended.[6][7] Vitamin K1 is the required treatment.[6][7]
Q5: How should I monitor coagulation status in this compound-treated animals?
A5: Regular monitoring of coagulation parameters is critical. The most common tests include Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[10][11] Because Factor VII has the shortest half-life of the vitamin K-dependent factors, PT is the most sensitive early indicator of excessive anticoagulation and is often the first to become prolonged.[12] It is recommended to establish a baseline PT before starting this compound administration and to monitor it regularly throughout the study.[9][11]
Troubleshooting Guide
Problem: Unexpected or Severe Hemorrhage Observed in a Study Animal
-
Symptoms: Lethargy, weakness, pale mucous membranes, epistaxis (nosebleed), hematomas, hematuria (blood in urine), melena (dark, tarry stool), respiratory distress (due to thoracic hemorrhage), or bleeding from surgical/injection sites.[9][13]
| Possible Cause | Recommended Solution |
| This compound Overdose | 1. Immediately discontinue this compound administration. [7] 2. Administer Vitamin K1 (Phytonadione). See Table 1 for dosage guidelines. Oral administration with a fatty meal is preferred to enhance absorption and avoid injection site hematomas.[8][9][14] 3. For severe, life-threatening hemorrhage, provide immediate supportive care. This includes transfusions with fresh whole blood or fresh frozen plasma to supply clotting factors.[7][9] 4. Administer IV fluids to treat hypovolemia if necessary.[9][15] |
| Individual Animal Sensitivity | Animals can have varying responses to this compound. If hemorrhage occurs at a standard dose, manage the acute bleed as above. For future experiments, consider dose reduction or more frequent coagulation monitoring for that animal or cohort. |
| Interaction with Other Compounds | Certain drugs can potentiate the effects of this compound, increasing bleeding risk.[4] Review all administered compounds for known interactions. If an interaction is suspected, discontinue the interacting substance if possible and manage the hemorrhage. |
| Dietary Vitamin K Variation | Diets rich in Vitamin K (e.g., some green leafy vegetables) can counteract this compound's effects, while a diet low in Vitamin K can enhance them.[5] Ensure a consistent, controlled diet throughout the study to minimize this variable. |
Data Summary Tables
Table 1: Vitamin K1 (Phytonadione) Dosage for Antidotal Therapy
| Species | Route | Dosage | Notes |
| General (Dogs, Cats) | Oral (PO) | 2.5 - 5 mg/kg every 12-24 hours.[9][16] | Administer with a fatty meal to increase bioavailability.[8][14] Continue treatment for several weeks, depending on the anticoagulant's half-life.[9] |
| General (Dogs, Cats) | Subcutaneous (SC) | 2.5 - 3 mg/kg initially, followed by oral dosing.[12] | Use with caution due to the risk of hematoma formation.[14] Oral route is generally preferred.[9] |
| Calves | Intramuscular (IM) | 1.1 - 3.3 mg/kg.[6] | This route was shown to be effective in treating sweet clover poisoning.[6] |
| General | Intravenous (IV) | Not generally recommended. | Carries a risk of anaphylactic reactions.[7] |
Table 2: Coagulation Monitoring Parameters
| Test | Description | Significance in this compound Studies |
| Prothrombin Time (PT) | Measures the extrinsic and common pathways of coagulation. | The most sensitive indicator for monitoring this compound activity due to the short half-life of Factor VII.[12] PT should be checked 48 hours after the last dose of Vitamin K1 to confirm reversal.[12] |
| Activated Partial Thromboplastin Time (aPTT) | Measures the intrinsic and common pathways of coagulation. | Will also be prolonged by this compound, but PT is a more sensitive early marker.[10] |
| International Normalized Ratio (INR) | A standardized calculation derived from the PT result. | Used clinically in humans to monitor oral anticoagulant therapy, with a target range typically between 2.0-3.0.[11][17] |
Experimental Protocols & Workflows
Protocol: Induction of a Controlled Anticoagulant State
-
Animal Selection & Acclimatization: Select healthy adult animals (species and strain appropriate for the study, e.g., rats, mice, rabbits).[18][19] Allow for an acclimatization period of at least one week with a controlled diet and housing conditions.
-
Baseline Sampling: Collect a baseline blood sample to determine normal coagulation parameters (PT, aPTT) for each animal before this compound administration.[9]
-
This compound Administration:
-
This compound is typically administered orally.[2] The appropriate dose must be determined through pilot studies, as it can vary significantly between species and even individuals.
-
For example, in mink, doses of 0.2-0.6 mg/kg over 8-10 days resulted in abortion, while 1.2-1.3 mg/kg over 4-6 days was fatal.[20]
-
Always start with a low dose and titrate upwards based on frequent coagulation monitoring.
-
-
Monitoring:
-
Collect blood samples to monitor PT/aPTT at regular intervals (e.g., every 24-48 hours) after starting this compound.
-
The target is to achieve a stable, prolonged PT (e.g., 1.5-2.5 times baseline) without inducing spontaneous hemorrhage.
-
-
Hemorrhage Model (if applicable):
Visualized Workflows and Pathways
Caption: this compound inhibits VKOR, blocking Vitamin K activation and impairing coagulation.
Caption: A typical workflow for inducing and studying anticoagulation with this compound.
Caption: Decision tree for managing unexpected hemorrhage in this compound-treated animals.
References
- 1. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A pharmacological review of this compound: An old natural anticoagulant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 6. Vitamin K treatment of sweet clover poisoning in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moldy Sweet Clover Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Phytonadione (Vitamin K1) | VCA Animal Hospitals [vcahospitals.com]
- 9. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. Engineering a simple lateral flow device for animal blood coagulation monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coagulation Protein Disorders in Animals - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 13. What are the side effects of Dicumarol? [synapse.patsnap.com]
- 14. rxcompound.com [rxcompound.com]
- 15. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 18. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [this compound as the cause of abortion in mink (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Dicoumarol dosage for effective NQO1 inhibition
Welcome to the Technical Support Center for optimizing dicoumarol dosage for effective NQO1 inhibition. This guide provides troubleshooting information, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to inhibit NQO1 in cell culture?
A1: The effective concentration of this compound is highly dependent on the cell line and experimental conditions, particularly the presence of proteins like bovine serum albumin (BSA) in the culture medium. For cell lysates, the IC50 can be in the low nanomolar range (as low as 2.6 nM without BSA), but for intact cells, higher concentrations are often required.[1][2] A common starting point for cell-based assays is in the range of 0.1 to 10 µM.[3][4] Some studies have used concentrations as high as 50-200 µM to achieve significant inhibition of endogenous NQO1 activity.[1][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q2: My observed IC50 value for this compound is much higher than what is reported in the literature. What could be the cause?
A2: A significant reason for higher-than-expected IC50 values is the presence of serum proteins in the culture medium. This compound binds to albumin, which reduces its effective concentration available to inhibit NQO1.[1] For example, the IC50 for this compound can increase from ~20 nM to ~200 nM in the presence of BSA.[1] Other factors could include the specific NQO1 expression level of your cell line, cell density, or the stability of your this compound solution.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has poor solubility in water.[6] It is recommended to prepare a stock solution in an organic solvent like DMSO or dimethyl formamide (DMF), where its solubility is approximately 2.5 mg/ml and 1.25 mg/ml, respectively.[2] For experiments, you can then dilute the stock solution into your aqueous buffer or cell culture medium. Aqueous solutions of this compound are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[2] The solid form is stable for years when stored at -20°C.[2]
Q4: Are there known off-target effects of this compound I should be aware of?
A4: Yes, this compound has several well-documented off-target effects, which can compromise its use as a specific NQO1 inhibitor.[7] Its most famous off-target effect is the inhibition of Vitamin K epoxide reductase (VKOR), which is the basis for its use as an anticoagulant.[8][9][10] Other reported effects include mitochondrial uncoupling, generation of intracellular superoxide, and induction of apoptosis, which may be independent of NQO1 inhibition.[7][11] Researchers should consider these potential confounding factors when interpreting their results.
Q5: How can I confirm that the cellular effects I observe are specifically due to NQO1 inhibition?
A5: To confirm NQO1-specific effects, you should use appropriate controls. The ideal approach is to compare results in a cell line with high NQO1 expression against a counterpart with low or no NQO1 expression. This can be achieved by using different cell lines with naturally varying NQO1 levels or by using techniques like siRNA to knock down NQO1 expression in your target cells. If the effect of this compound is lost or significantly reduced in the NQO1-deficient cells, it strongly suggests the effect is NQO1-dependent.[3]
Q6: I am using this compound to block NQO1 activity, but it is reducing the efficacy of my anticancer agent. Why would this happen?
A6: This can occur if your anticancer agent is a prodrug that requires bioactivation by NQO1.[6] NQO1 is a detoxifying enzyme, but it also activates certain classes of anticancer quinones (e.g., β-lapachone, Mitomycin C) into potent cytotoxic agents.[6][11] By inhibiting NQO1 with this compound, you are preventing the activation of these drugs, thereby reducing their therapeutic effect.[6] It is crucial to understand the mechanism of action of any combination therapy used with this compound.
Quantitative Data Summary
The inhibitory potency of this compound on NQO1 can vary significantly based on the experimental system. The following table summarizes reported IC50 values.
| System Type | Target | IC50 Value | Conditions | Reference |
| Cell Lysate | NQO1 | 0.10 - 0.24 µM | Cholangiocarcinoma & Chang Liver Cells | [3] |
| In Vitro | Recombinant NQO1 | ~20 nM | Without BSA | [1] |
| In Vitro | Recombinant NQO1 | ~200 nM | With BSA | [1] |
| In Vitro | NQO1 | 2.6 nM | Without BSA | [2] |
| In Vitro | NQO1 | 404 nM | With 2 µM BSA | [2] |
| Intact Cells | Endogenous NQO1 | >10 µM (200 µM for 80% inhibition) | HCT116 & A31N-ts20 Cells | [1] |
Signaling Pathway & Workflow Diagrams
The following diagrams illustrate key biological and experimental pathways relevant to NQO1 inhibition by this compound.
Caption: NQO1-mediated stabilization of p53 and its disruption by this compound.
Caption: Troubleshooting workflow for common issues in NQO1 inhibition experiments.
Experimental Protocols
Here are detailed methodologies for common experiments used to assess NQO1 inhibition by this compound.
Protocol 1: NQO1 Activity Assay in Cell Lysates (Spectrophotometric)
This protocol is adapted from methods that measure the this compound-sensitive reduction of a substrate by monitoring NADH consumption.[1]
Materials:
-
Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1 mM DTT.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.7 mg/ml BSA, 0.01% Tween-20.
-
Menadione stock solution (4 mM in acetonitrile or ethanol).
-
FAD stock solution (500 µM in water).
-
NADH stock solution (20 mM in Assay Buffer).
-
This compound stock solution (in DMSO).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Cell Lysis:
-
Culture cells to desired confluency. For treatment experiments, incubate cells with various concentrations of this compound for the desired time (e.g., 4-5 hours).
-
Wash cells twice with cold PBS.
-
Add an appropriate volume of Lysis Buffer and lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture in each well of the 96-well plate. For each sample, prepare two wells: one for total activity and one for non-NQO1 activity (background).
-
To the "background" wells, add a high concentration of this compound (e.g., 10-20 µM) to completely inhibit NQO1.
-
To all wells, add the following components to a final volume of 200 µL:
-
Assay Buffer
-
5 µM FAD
-
40 µM Menadione
-
10-50 µg of cell lysate protein
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 200 µM NADH to each well.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of NADH consumption is proportional to NQO1 activity.
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) for both total activity and background wells.
-
Subtract the background rate from the total activity rate to determine the specific NQO1 activity.
-
NQO1 activity can be expressed in units/mg of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADH per minute.
-
Protocol 2: Intact-Cell NQO1 Activity Assay
This method measures NQO1 activity in living cells by monitoring the reduction of an external, cell-impermeable electron acceptor.[12][13]
Materials:
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer supplemented with 10 mM HEPES (pH 7.4) and 5.5 mM glucose.
-
Duroquinone (DQ) stock solution (in ethanol or DMSO).
-
Potassium Ferricyanide [K3Fe(CN)6] stock solution (in water).
-
This compound stock solution (in DMSO).
-
96-well cell culture plate.
-
Spectrophotometer capable of reading absorbance at 420 nm.
Procedure:
-
Cell Plating:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
-
Pre-treatment (for inhibition studies):
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add HBSS containing the desired concentrations of this compound to the wells.
-
Incubate at 37°C for the desired pre-treatment time (e.g., 1-4 hours).
-
-
Assay Reaction:
-
Prepare a reaction cocktail in HBSS containing Duroquinone (e.g., 50 µM) and Potassium Ferricyanide (e.g., 600 µM).
-
Remove the pre-treatment solution from the wells.
-
Add the reaction cocktail to each well to start the reaction. For control wells without DQ, add a cocktail containing only ferricyanide.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 420 nm (for the reduction of ferricyanide) at regular intervals (e.g., every 2 minutes) for up to 60 minutes.
-
-
Calculation:
-
The rate of decrease in absorbance at 420 nm is proportional to the rate of ferricyanide reduction, which is linked to intracellular NQO1 activity.
-
Calculate the rate of reaction (ΔAbs/min).
-
Compare the rates in this compound-treated wells to untreated wells to determine the percent inhibition. The rate from wells without duroquinone can be used as a background control.
-
References
- 1. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound enhances gemcitabine-induced cytotoxicity in high NQO1-expressing cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 7. Inhibitors of NQO1: identification of compounds more potent than this compound without associated off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
how to prevent Dicoumarol precipitation in cell culture media
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols to help you prevent the precipitation of Dicoumarol in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
This compound has very low solubility in aqueous solutions like cell culture media and physiological buffers.[1][2][3] It is practically insoluble in water and ethanol but dissolves in organic solvents such as DMSO and in strong alkaline solutions.[4][5] Precipitation typically occurs when a concentrated stock solution is diluted into the aqueous medium, causing the drug to crash out of solution as it exceeds its solubility limit at the medium's physiological pH (~7.4).
Q2: What is the best solvent to use for a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions for cell culture applications.[1][6] It is also soluble in dimethylformamide (DMF), though DMSO is more frequently used.[1] For maximum solubility, always use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: How should I prepare my this compound stock and working solutions to prevent precipitation?
The key is a two-step process: first, dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your pre-warmed cell culture medium with vigorous mixing. The final concentration of DMSO in the medium should be kept as low as possible (typically ≤0.5%) to avoid solvent toxicity. A detailed protocol is provided below.
Q4: What is the maximum reliable concentration of this compound I can achieve in my cell culture medium?
The final working concentration is limited by this compound's low aqueous solubility. While high micromolar concentrations (e.g., 100-200 µM) have been used in some cell-based assays, achieving this requires careful dilution of a concentrated DMSO stock.[7] The solubility in a 1:1 mixture of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL, which can serve as a guide for the upper limit when diluted further into media.[1] It is recommended to perform a pilot test to determine the maximum clear concentration in your specific medium before proceeding with critical experiments.
Q5: Should I store this compound that has been pre-diluted in cell culture medium?
No. Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] Stock solutions in DMSO, however, are stable and can be stored for extended periods at -20°C or -80°C.[7]
Troubleshooting Guide
If you observe precipitation during your experiment, consult the following guide.
| Problem Observed | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the medium. | Direct addition of powder: this compound powder was added directly to the medium without first dissolving in an organic solvent. | Discard the medium. Prepare a new working solution by first creating a concentrated stock in 100% DMSO as described in the protocol below. |
| "Shock" precipitation: The concentrated DMSO stock was added too quickly or to cold medium, causing localized supersaturation and precipitation. | Add the DMSO stock dropwise into pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Final concentration is too high: The target concentration of this compound exceeds its solubility limit in the final culture medium. | Test a serial dilution to find the maximum concentration that remains soluble in your specific medium. Consider that the presence of serum proteins can sometimes affect drug solubility. | |
| Precipitate appears over time in the incubator. | Solution instability: The diluted aqueous working solution of this compound is not stable for long periods. | Prepare the this compound-containing medium immediately before adding it to your cells. Do not store pre-mixed media.[1] |
| Solvent concentration is too high: A high percentage of DMSO in the final medium can cause cellular stress and may affect compound stability over time. | Ensure the final concentration of DMSO in your culture medium is non-toxic and minimal, ideally below 0.5%. |
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Reference(s) |
| DMSO | ~2.5 - 3.37 mg/mL | [1][8] |
| Dimethylformamide (DMF) | ~1.25 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 0.1 N NaOH | 15 mg/mL | [5] |
| Pyridine | 50 mg/mL | [5] |
| Water / Aqueous Buffers | Sparingly soluble / Practically insoluble | [1][3] |
| Ethanol | Slightly soluble | [1] |
Note: Solubility values can vary between suppliers and with the purity and handling of the solvent (e.g., anhydrous vs. moisture-absorbing DMSO).[6]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stable, concentrated stock solution.
-
Weighing: Accurately weigh the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Calculation Example: this compound MW = 336.3 g/mol . For a 10 mM stock, dissolve 3.36 mg in 1 mL of DMSO.
-
-
Dissolution: Vortex the solution vigorously until all the solid powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization: While not always necessary if handled aseptically, the DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[7]
Protocol 2: Preparation of the Final Working Solution in Cell Culture Medium
This protocol details the critical dilution step to prevent precipitation.
-
Pre-warm Medium: Warm your cell culture medium (containing serum and other supplements) to 37°C in a water bath. This is a critical step to prevent temperature shock-induced precipitation.
-
Calculate Dilution: Determine the volume of your DMSO stock solution needed to reach the final desired concentration in the medium. Ensure the final DMSO concentration will be ≤0.5%.
-
Dilution Step: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of DMSO stock drop-by-drop. This slow addition and constant agitation are essential for ensuring the compound disperses and dissolves rather than precipitating.
-
Final Mix: Once the stock is added, cap the tube or bottle and mix gently by inverting it several times. Do not shake vigorously, as this can cause proteins in the serum to denature.
-
Immediate Use: Use the freshly prepared medium immediately for your experiment. Do not store it.[1]
Visual Guides
Workflow for Preparing this compound Working Solution
This diagram illustrates the recommended experimental workflow to avoid precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Flowchart for this compound Precipitation
Use this decision tree to diagnose the cause of precipitation.
Caption: Decision tree for troubleshooting this compound precipitation.
Key Factors Influencing this compound Solubility
This diagram shows the relationship between chemical properties and experimental conditions leading to precipitation.
Caption: Factors contributing to this compound precipitation in media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. This compound | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dicumarol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. DICUMAROL | 66-76-2 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PDK | Dehydrogenase | NADPH | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of Dicoumarol and Warfarin Potency on Vitamin K Epoxide Reductase (VKOR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two notable anticoagulants, Dicoumarol and warfarin, on their common molecular target, Vitamin K Epoxide Reductase (VKOR). While both compounds function by inhibiting this crucial enzyme in the vitamin K cycle, their pharmacological profiles exhibit significant differences. This document synthesizes available experimental data to illuminate these distinctions, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
This compound, a naturally occurring biscoumarin, was the first oral anticoagulant to be discovered and ultimately paved the way for the development of synthetic derivatives like warfarin.[1][2] Both compounds exert their anticoagulant effect by inhibiting VKOR, an integral membrane protein responsible for the recycling of vitamin K.[1][2][3] This inhibition disrupts the gamma-carboxylation of several clotting factors, thereby impeding the coagulation cascade.[1][2][3] Although they share a common mechanism, warfarin has largely superseded this compound in clinical use due to its more predictable potency and pharmacokinetic profile.[1] Direct quantitative comparisons of their potency on VKOR in the same study are scarce in the readily available scientific literature, underscoring a gap in our comprehensive understanding.
Quantitative Potency on VKOR
To illustrate the type of data required for a direct comparison, the following table is presented. It is important to note that the values for this compound are not available from the same studies under identical conditions as those for warfarin, and thus a direct comparison from this table is not scientifically rigorous.
| Compound | Target | Assay Type | IC50 / Ki | Source |
| Warfarin | VKORC1 | Cell-based | ~0.6 nM (at endogenous VKORC1 levels) | [4] |
| Warfarin | VKORC1 | DTT-driven in vitro | µM range (highly dependent on assay conditions) | |
| This compound | VKORC1 | Not specified | Data not available from comparative studies |
Experimental Protocols
The following section details a generalized experimental protocol for determining the inhibitory potency of compounds like this compound and warfarin on VKOR. This protocol is a composite based on methodologies described in the literature for VKOR inhibition assays.
In Vitro VKOR Inhibition Assay (Microsomal)
This assay measures the direct inhibitory effect of a compound on VKOR activity in a subcellular fraction enriched with the enzyme.
1. Preparation of Microsomes:
-
Source: Liver tissue from a suitable animal model (e.g., rat, bovine) or cultured cells overexpressing VKORC1.
-
Procedure: Homogenize the tissue or cells in a buffered solution. Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where VKOR is located. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Assay Reaction:
-
Reaction Mixture: Prepare a reaction buffer containing a reducing agent (e.g., dithiothreitol - DTT), a source of vitamin K epoxide (the substrate), and the microsomal preparation.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or warfarin) to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion of vitamin K epoxide to vitamin K.
3. Quantification of VKOR Activity:
-
Extraction: Stop the reaction and extract the vitamin K and vitamin K epoxide from the mixture using an organic solvent.
-
Analysis: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of vitamin K produced.
-
Calculation: Determine the rate of vitamin K formation in the presence and absence of the inhibitor.
4. Data Analysis:
-
Plot the percentage of VKOR inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable pharmacological software to fit the data to a dose-response curve and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce VKOR activity by 50%.
Cell-Based VKOR Inhibition Assay
This assay assesses the inhibitory effect of a compound on VKOR function within a cellular context.
1. Cell Culture:
-
Use a suitable human cell line, such as HEK293, that can be engineered to express a reporter system dependent on VKOR activity.
2. Reporter System:
-
Co-transfect the cells with plasmids encoding for human VKORC1 and a vitamin K-dependent protein (e.g., Factor IX) that has been tagged with a reporter molecule (e.g., a secreted alkaline phosphatase).
3. Treatment with Inhibitors:
-
Culture the transfected cells in the presence of varying concentrations of this compound or warfarin.
4. Measurement of Reporter Activity:
-
After a suitable incubation period, collect the cell culture medium.
-
Measure the activity of the secreted reporter protein. The level of reporter activity is proportional to the activity of VKOR.
5. Data Analysis:
-
Calculate the percentage of inhibition of the reporter signal for each inhibitor concentration relative to the untreated control.
-
Plot the inhibition data and determine the IC50 value as described for the in vitro assay.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: The Vitamin K cycle and its inhibition by warfarin and this compound.
Caption: Experimental workflow for an in vitro VKOR inhibition assay.
Conclusion
Both this compound and warfarin are established inhibitors of VKOR, playing a critical role in anticoagulant therapy. While this compound was a pioneering discovery, warfarin has become the clinical standard due to its more predictable pharmacological properties. A significant limitation in the current scientific literature is the absence of direct, quantitative comparisons of their potency under identical experimental conditions. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for a more precise understanding of their relative efficacy and for the development of novel anticoagulants targeting VKOR.
References
A Comparative Guide to the Mechanisms of Action of Dicoumarol and Acenocoumarol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two key oral anticoagulants: Dicoumarol and its derivative, acenocoumarol. Both belong to the 4-hydroxycoumarin class of vitamin K antagonists, which are pivotal in the management of thromboembolic disorders. This document outlines their molecular interactions, pharmacokinetic profiles, and the experimental methodologies used to evaluate their efficacy, supported by available data.
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The primary mechanism of action for both this compound and acenocoumarol is the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2][3][4] This enzyme is crucial for the vitamin K cycle in the liver. By inhibiting VKORC1, these drugs prevent the reduction of vitamin K epoxide to its active, reduced form, vitamin K hydroquinone.[5] Active vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues on several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[5] This gamma-carboxylation is necessary for these factors to bind calcium ions and interact with phospholipid membranes, a critical step in the coagulation cascade.
The inhibition of VKORC1 leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the procoagulant state of the blood.[5]
Signaling Pathway Diagram
Caption: Inhibition of the Vitamin K cycle by this compound and Acenocoumarol.
Comparative Potency and Efficacy
While both drugs target VKORC1, their potency differs. In vitro studies have shown that acenocoumarol is a more potent inhibitor of VKORC1 compared to other vitamin K antagonists like warfarin and phenprocoumon.[6] One study reported that the IC50 of acenocoumarol is approximately sixfold lower than that of other vitamin K antagonists, suggesting it is the most efficient for anticoagulation.[6] Direct comparative IC50 data for this compound from similar modern assays is limited; however, historically, its derivatives like warfarin and acenocoumarol were developed to have more predictable and potent anticoagulant effects.[1]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of these drugs significantly influence their clinical application, including onset and duration of action, dosing frequency, and management of bleeding risks.
| Parameter | This compound | Acenocoumarol |
| Bioavailability | Poor and variable, improved with food[1][7] | Rapidly and well absorbed |
| Time to Peak Plasma Concentration (Tmax) | Variable | 1-3 hours[8] |
| Plasma Half-life (t½) | Long and highly variable (24-104 hours)[1] | Short (8-11 hours)[2][8] |
| Metabolism | Hepatic | Hepatic, primarily by CYP2C9[2] |
| Excretion | Feces and urine[3] | 60% in urine, 29% in feces[8] |
Note: Some pharmacokinetic data for this compound is derived from older studies and may have significant inter-individual variability.
The shorter half-life of acenocoumarol allows for a more rapid onset and offset of action compared to this compound.[2] This can be advantageous in clinical situations requiring more agile control of anticoagulation.
Onset and Duration of Action
The anticoagulant effect of both drugs is delayed, as it depends on the depletion of existing circulating clotting factors.
-
This compound: The onset of action is typically within 24-48 hours, and due to its long half-life, the duration of action is prolonged.[1]
-
Acenocoumarol: Has a more rapid onset of action compared to warfarin, a closely related derivative of this compound.[2] Its shorter half-life also contributes to a shorter duration of action, which can be beneficial for reversing anticoagulation if necessary.[2]
Secondary Mechanism of Action: this compound and NQO1
A notable difference in the mechanism of action is that this compound is also a known inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This enzyme is involved in various cellular processes, including detoxification and protection against oxidative stress. While its role in the vitamin K cycle is considered minor, this off-target effect distinguishes this compound from acenocoumarol and has been a subject of research in other therapeutic areas, such as oncology.[4]
Caption: this compound's inhibitory action on NQO1.
Experimental Protocols
In Vitro Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against VKORC1.
Methodology: A cell-based assay is commonly employed:
-
Cell Culture: Human embryonic kidney (HEK293) cells are engineered to stably express a reporter construct, such as a fusion protein of the gamma-carboxyglutamic acid (Gla) domain of factor IX and protein C (FIXgla-PC), and to have their endogenous VKORC1 knocked out.
-
Transfection: These cells are then transiently transfected with a plasmid expressing the wild-type or a variant human VKORC1.
-
Treatment: The transfected cells are cultured in the presence of various concentrations of the anticoagulant (e.g., this compound, acenocoumarol) and a fixed concentration of vitamin K epoxide.
-
Sample Collection: After a set incubation period (e.g., 48 hours), the cell culture medium is collected.
-
Activity Measurement: The extent of gamma-carboxylation of the secreted reporter protein is quantified using an enzyme-linked immunosorbent assay (ELISA) that specifically recognizes the carboxylated form.
-
Data Analysis: The percentage of VKORC1 activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
Objective: To assess the in vivo anticoagulant effect of the drugs by measuring the time it takes for blood to clot.
Methodology:
-
Blood Collection: A whole blood sample is collected from the patient into a tube containing sodium citrate, which acts as an anticoagulant by chelating calcium.
-
Plasma Preparation: The blood sample is centrifuged to separate the plasma from the blood cells.
-
PT Measurement:
-
The plasma sample is warmed to 37°C.
-
Thromboplastin (a combination of tissue factor and phospholipids) and calcium are added to the plasma to initiate the extrinsic and common pathways of coagulation.
-
The time taken for a fibrin clot to form is measured in seconds. This is the prothrombin time (PT).
-
-
INR Calculation:
-
To standardize results across different laboratories and reagents, the International Normalized Ratio (INR) is calculated using the following formula: INR = (Patient PT / Mean Normal PT)ISI
-
Where:
-
Patient PT: The prothrombin time of the patient's plasma.
-
Mean Normal PT: The geometric mean prothrombin time of a reference group of healthy individuals.
-
ISI (International Sensitivity Index): A value assigned by the manufacturer for the specific batch of thromboplastin reagent, indicating its sensitivity compared to an international reference standard.
-
-
Caption: Workflow for Prothrombin Time (PT) and INR determination.
Conclusion
This compound and acenocoumarol share a primary mechanism of action by inhibiting VKORC1, which ultimately impairs blood coagulation. However, they exhibit key differences in their pharmacokinetic profiles and potency. Acenocoumarol is a more potent inhibitor with a shorter half-life, allowing for more rapid and predictable control of anticoagulation. This compound, the parent compound, has a more variable pharmacokinetic profile and a secondary mechanism involving the inhibition of NQO1. The choice between these agents in a clinical or research setting depends on the desired onset and duration of action, the need for precise anticoagulation control, and consideration of potential off-target effects.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of this compound bioavailability by concomitant food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
validation of Dicoumarol's inhibitory effect on NQO1 activity
For researchers, scientists, and drug development professionals, understanding the inhibitory effects of various compounds on NAD(P)H:quinone oxidoreductase 1 (NQO1) is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of Dicoumarol, a well-known NQO1 inhibitor, with other alternatives, supported by experimental data and detailed protocols.
This compound has long been a staple in the study of NQO1, a key enzyme in cellular defense against oxidative stress. However, its clinical utility is hampered by significant off-target effects, most notably its anticoagulant properties through the inhibition of Vitamin K epoxide reductase (VKOR). This has spurred the search for more specific and potent NQO1 inhibitors. This guide will delve into the quantitative data comparing this compound to other inhibitors, provide a detailed protocol for assessing NQO1 activity, and visualize the experimental workflow and the enzyme's signaling pathway.
Performance Comparison: A Quantitative Look at NQO1 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the available IC50 values for this compound and a selection of alternative NQO1 inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting cautious interpretation.
| Inhibitor | Chemical Class | IC50 Value (vs. NQO1) | Key Characteristics & Off-Target Effects |
| This compound | Coumarin | ~20 nM - 200 nM | Competitive inhibitor with respect to NAD(P)H.[1][2] Significant off-target anticoagulant effects by inhibiting Vitamin K epoxide reductase (VKOR).[3][4][5] Can also induce NQO1 expression in vivo. |
| ES-936 | Indolequinone | ~108 nM (in MIA PaCa-2 cells) | Potent and specific mechanism-based inhibitor.[6][7] Does not significantly affect other cellular reductases.[7] |
| Quercetin | Flavonoid | Inhibition observed, but direct IC50 on NQO1 enzyme is not consistently reported. Can induce NQO1 expression at lower concentrations.[8] | Acts as an antioxidant and can inhibit other enzymes like xanthine oxidase and acetylcholinesterase.[9][10] |
| Genistein | Isoflavone | Inhibition of NQO1 activity has been noted, but specific IC50 values for direct enzymatic inhibition are not readily available. | Known inhibitor of protein tyrosine kinases and can modulate estrogen receptors.[11] |
| Curcumin | Polyphenol | ~5 µM (in vitro, without BSA) | Less potent than this compound.[12] Can also induce p53 degradation through an NQO1-dependent pathway.[12][13] |
Experimental Protocol: NQO1 Activity Assay (DCPIP-Based)
This protocol details a common method for determining NQO1 enzymatic activity in cell lysates using 2,6-dichlorophenolindophenol (DCPIP) as a substrate. The assay measures the rate of DCPIP reduction by NQO1, which can be monitored spectrophotometrically.
Materials:
-
Cell lysate containing NQO1
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4)
-
Bovine Serum Albumin (BSA) solution (e.g., 0.7 mg/mL)
-
NADPH solution (e.g., 0.2 mM)
-
DCPIP solution (e.g., 40 µM)
-
This compound solution (for determining NQO1-specific activity)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., sonication in Tris-HCl buffer).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Set up the Reaction:
-
In a 96-well plate, prepare the following reaction mixture (final volume of 200 µL):
-
Assay Buffer
-
BSA solution
-
NADPH solution
-
Cell lysate (a specific amount of protein, e.g., 10-50 µg)
-
-
Prepare parallel reactions with and without a known concentration of this compound (e.g., 20 µM) to determine the NQO1-specific activity.
-
-
Initiate the Reaction:
-
Start the reaction by adding the DCPIP solution to each well.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a spectrophotometer. The reduction of DCPIP from a blue to a colorless form leads to a decrease in absorbance.
-
-
Calculate NQO1 Activity:
-
Determine the rate of DCPIP reduction (change in absorbance per minute).
-
The NQO1-specific activity is the difference between the rate in the absence and presence of this compound.
-
Enzyme activity can be expressed in units such as nmol of DCPIP reduced per minute per milligram of protein.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the role of NQO1, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining NQO1 inhibitory activity.
Caption: Simplified pathway of NQO1-mediated quinone detoxification and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. NADH quinone oxidoreductase (NQO1) with inhibitor this compound - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Dicumarol used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ES 936 (CAS 192820-78-3): R&D Systems [rndsystems.com]
- 8. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Quercetin on Oxidative Endogen Enzymes: A Focus on Putative Binding Modes [mdpi.com]
- 10. Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells [mdpi.com]
- 11. Genistein inhibits TNF-α-induced endothelial inflammation through the protein kinase pathway A and improves vascular inflammation in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Dicoumarol and Novel Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of the traditional anticoagulant, Dicoumarol, against novel oral anticoagulants (NOACs). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and in vitro anticoagulant profiles of these agents.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and NOACs lies in their mechanism of action. This compound acts indirectly by antagonizing vitamin K, while NOACs directly target specific factors in the coagulation cascade.
This compound: As a vitamin K antagonist, this compound inhibits the enzyme Vitamin K epoxide reductase.[1][2][3][4] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting this enzyme, this compound effectively reduces the synthesis of active forms of clotting factors II (prothrombin), VII, IX, and X.[1][3][5]
Novel Oral Anticoagulants (NOACs): NOACs, in contrast, are direct inhibitors of key enzymes in the coagulation cascade. They are broadly classified into two groups:
-
Direct Thrombin (Factor IIa) Inhibitors: This class, represented by Dabigatran, directly binds to and inhibits the active site of thrombin, preventing the conversion of fibrinogen to fibrin.[6][7]
-
Direct Factor Xa Inhibitors: This group, which includes Apixaban and Rivaroxaban, selectively binds to and inhibits Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the conversion of prothrombin to thrombin.[8][9][10][11][12][13]
The following diagram illustrates the distinct points of intervention for this compound and NOACs within the coagulation cascade.
In Vitro Efficacy Data
Direct head-to-head in vitro comparative studies of this compound and NOACs are limited. The following tables summarize available data from various in vitro studies, highlighting key efficacy parameters. It is important to note that these values were determined in different studies and under potentially different experimental conditions, and therefore should be interpreted with caution.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Source |
| Effect on Prothrombin Time (PT) | Extrinsic & Common Pathways | Prolongs PT | [2][14] |
| Effect on aPTT | Intrinsic & Common Pathways | Prolongs aPTT | [14] |
Table 2: In Vitro Efficacy of Direct Factor Xa Inhibitors
| Parameter | Apixaban | Rivaroxaban | Source |
| Target Enzyme | Factor Xa | Factor Xa | |
| Ki (human) | 0.08 nM | 0.4 nM | [13],[8][10][11] |
| IC50 (human, cell-free) | - | 0.7 nM | [8] |
| IC50 (prothrombinase-bound) | - | 2.1 nM | [9][10][11] |
| IC50 (clot-associated) | 1.3 nM | 75 nM | [12],[9][10] |
| Effect on Coagulation Assays (Human Plasma) | |||
| PT (doubling concentration) | 3.6 µM | ~0.3 µM | [15],[16] |
| aPTT (doubling concentration) | 7.4 µM | ~0.9 µM | [15],[16] |
| Thrombin Generation (IC50) | 50-100 nM | 2.1 nM (prothrombinase assay) | [12],[17] |
Table 3: In Vitro Efficacy of Direct Thrombin Inhibitors
| Parameter | Dabigatran | Source | | :--- | :--- | | Target Enzyme | Thrombin (Factor IIa) | | | Ki (human) | 4.5 nM |[6] | | IC50 (human) | 9.3 nM |[7] | | Effect on Coagulation Assays (Human Plasma) | | | | PT (doubling concentration) | 0.83 µM |[6] | | aPTT (doubling concentration) | 0.23 µM |[6] | | Thrombin Generation (IC50) | 0.56 µM |[6] | | Thrombin Time | Highly sensitive, prolongs significantly at low concentrations |[18] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the efficacy of anticoagulants.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated platelet-poor plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured.
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and PT reagent (containing tissue factor and calcium) to 37°C.
-
Add a defined volume of PT reagent to the plasma sample.
-
Simultaneously start a timer and measure the time until clot formation, either manually or using an automated coagulometer.
-
-
Data Analysis: The clotting time is recorded in seconds. Results can also be expressed as an International Normalized Ratio (INR) for vitamin K antagonists.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated platelet-poor plasma, followed by the addition of calcium to initiate coagulation. The time to clot formation is measured.
Methodology:
-
Sample Preparation: Prepare citrated platelet-poor plasma as described for the PT assay.
-
Assay Procedure:
-
Pre-warm the plasma sample, aPTT reagent (containing an activator and phospholipids), and calcium chloride solution to 37°C.
-
Incubate the plasma with the aPTT reagent for a specified period.
-
Add calcium chloride to initiate the clotting cascade and start a timer.
-
Measure the time to clot formation.
-
-
Data Analysis: The clotting time is recorded in seconds.
Thrombin Generation Assay (TGA)
The TGA provides a more comprehensive assessment of the overall coagulation potential of a plasma sample.
Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma by the addition of tissue factor and phospholipids. The generation of thrombin over time is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
Methodology:
-
Sample Preparation: Prepare citrated platelet-poor or platelet-rich plasma.
-
Assay Procedure:
-
Pipette the plasma sample into a microplate well.
-
Add a reagent mixture containing the fluorogenic substrate and calcium.
-
Initiate thrombin generation by adding a reagent containing tissue factor and phospholipids.
-
Measure the fluorescence intensity over time in a fluorometer.
-
-
Data Analysis: The data is used to generate a thrombogram, a curve of thrombin concentration versus time. Key parameters include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.
The following diagram outlines a general experimental workflow for comparing the in vitro efficacy of anticoagulants.
Summary and Conclusion
This compound and NOACs represent two distinct classes of oral anticoagulants with fundamentally different mechanisms of action. This compound's indirect, broad-spectrum inhibition of vitamin K-dependent clotting factor synthesis contrasts with the targeted, direct inhibition of specific coagulation factors by NOACs.
The in vitro data, although not from direct comparative studies, suggests that NOACs have potent and specific inhibitory effects on their respective targets, with Ki and IC50 values in the nanomolar range. Their effects on standard coagulation assays like PT and aPTT are concentration-dependent, with varying sensitivities depending on the specific NOAC and the assay reagent used. While this compound is known to prolong both PT and aPTT, quantitative in vitro data on its potency is less readily available in the public domain.
The choice of in vitro assays is critical for characterizing and comparing these anticoagulants. While PT and aPTT are valuable for assessing specific pathways, the Thrombin Generation Assay offers a more global view of the coagulation process and may be more sensitive to the nuanced effects of different anticoagulants.
This guide provides a foundational overview for researchers. For definitive comparisons, head-to-head in vitro studies using standardized protocols and a range of concentrations for each compound are recommended. Such studies would provide the necessary data to build a more complete and directly comparable picture of the in vitro efficacy of this compound versus novel anticoagulants.
References
- 1. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is Dicumarol used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 6. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccjm.org [ccjm.org]
- 15. researchgate.net [researchgate.net]
- 16. liu.diva-portal.org [liu.diva-portal.org]
- 17. Factor Xa inhibition by rivaroxaban in the trough steady state can significantly reduce thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. albertahealthservices.ca [albertahealthservices.ca]
A Comparative Guide to the Purity and Identity of Commercially Available Dicoumarol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity and identity of commercially available Dicoumarol, a naturally occurring anticoagulant. As a critical component in both research and pharmaceutical development, ensuring the quality of this compound is paramount. This document outlines key analytical methods, presents comparative data for fictionalized commercial samples, and provides detailed experimental protocols to aid in the selection of high-quality reagents.
Introduction to this compound
This compound, chemically known as 3,3'-Methylenebis(4-hydroxycoumarin), is a coumarin derivative first isolated from spoiled sweet clover.[1] It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, thereby preventing blood coagulation.[1][2][3] While its clinical use has been largely superseded by newer anticoagulants, it remains a valuable tool in biomedical research and as a starting point for the development of new therapeutic agents.[1][4] Given its continued relevance, the purity and identity of commercially sourced this compound are of critical importance.
Comparative Analysis of Commercial this compound Samples
To illustrate the potential variability among suppliers, this guide presents a comparative analysis of two fictionalized commercial this compound samples: "Supplier A" and "Supplier B" . The following table summarizes the quantitative data obtained from various analytical tests.
| Parameter | Supplier A | Supplier B | Pharmacopeial Standard[5] |
| Purity (by HPLC) | 99.8% | 98.9% | ≥ 98.5% |
| Identity (IR Spectrum) | Conforms | Conforms | Concordant with reference |
| Melting Point | 288-291 °C | 287-292 °C | 285-293 °C |
| Loss on Drying | 0.2% | 0.4% | ≤ 0.5% |
| Sulfated Ash | 0.05% | 0.15% | ≤ 0.2% |
| Related Substance X | 0.08% | 0.25% | Not specified |
| Related Substance Y | 0.03% | 0.12% | Not specified |
Note: Related substances X and Y are fictional common impurities.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.[6]
-
Column: C18 stationary phase, 4.6 mm x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient mixture of methanol and 0.3% acetic acid in water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample.
-
Run the gradient elution program.
-
Monitor the chromatogram at 310 nm.
-
Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.
-
Infrared (IR) Spectroscopy for Identity Confirmation
This technique confirms the chemical identity of the this compound sample by comparing its IR spectrum to that of a reference standard.[5]
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the this compound sample.
-
Procedure:
-
Acquire the background spectrum of the KBr disc.
-
Acquire the spectrum of the sample-containing KBr disc.
-
The infrared absorption spectrum should be concordant with the spectrum of a this compound reference standard.[5]
-
Melting Point Determination
The melting point is a physical property used to assess the purity of a crystalline solid.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the dried this compound powder into a capillary tube.
-
Heat the sample in the apparatus at a controlled rate.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
Loss on Drying
This test determines the percentage of volatile matter in the sample.
-
Procedure:
-
Accurately weigh approximately 1 g of the this compound sample into a pre-dried weighing bottle.
-
Dry the sample in an oven at 105 °C until a constant weight is achieved.[5]
-
Calculate the percentage loss in weight.
-
Sulfated Ash
This test measures the amount of inorganic impurities in the sample.
-
Procedure:
-
Accurately weigh approximately 1 g of the this compound sample into a crucible.
-
Moisten the sample with sulfuric acid.
-
Gently heat the crucible until the substance is thoroughly charred.
-
Ignite the residue in a muffle furnace at 600 ± 50 °C until all black particles have disappeared.
-
Cool the crucible in a desiccator and weigh the residue.
-
Visualizations
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a vitamin K antagonist in the coagulation cascade.
Caption: this compound inhibits VKORC1, leading to reduced coagulation.
Experimental Workflow for this compound Purity Assessment
The diagram below outlines a typical workflow for assessing the purity and identity of a commercial this compound sample.
Caption: Workflow for analyzing commercial this compound samples.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dicumarol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Effects of Dicoumarol and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of two coumarin derivatives, Dicoumarol and Warfarin. While both compounds are historically known for their anticoagulant effects, emerging research has illuminated their potential as anticancer agents, operating through distinct molecular mechanisms. This document summarizes key experimental findings, presents comparative data, and outlines the methodologies employed in these studies to support further research and development in this promising area.
Core Mechanisms of Anticancer Action
This compound and Warfarin exert their anticancer effects through different primary molecular targets and signaling pathways.
This compound , a natural hydroxycoumarin, demonstrates anticancer activity primarily through the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2] Inhibition of NQO1, an enzyme often overexpressed in solid tumors, leads to increased oxidative stress and subsequent apoptosis in cancer cells.[2][3] By inhibiting PDK1, this compound can shift cancer cell metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, inducing apoptosis and reducing cell viability.[1] Additionally, some studies suggest this compound can act as a microtubule stabilizing agent, further contributing to its antiproliferative effects.[4]
Warfarin , a synthetic derivative of coumarin, has been shown to induce a form of iron-dependent cell death known as ferroptosis.[5][6] It achieves this by inhibiting Vitamin K Epoxide Reductase Complex Subunit 1 Like 1 (VKORC1L1), an enzyme that protects cells from ferroptosis.[5][6] By reducing VKORC1L1 activity, Warfarin sensitizes cancer cells to ferroptosis, leading to tumor growth repression.[5][6] Another proposed mechanism involves the inhibition of the AXL receptor tyrosine kinase, which can halt the spread of cancer cells.[7][8] Warfarin's primary anticoagulant target, Vitamin K Epoxide Reductase (VKOR), is also being investigated for its role in the anticancer effects, particularly in relation to the androgen receptor in prostate cancer.[9]
Quantitative Data Comparison
The following table summarizes quantitative data from various studies investigating the anticancer effects of this compound and Warfarin. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Parameter | This compound | Warfarin | Cell/Model System | Source(s) |
| IC50 (Cell Division) | 10 µM | 25 µM | Strongylocentrotus purpuratus (sea urchin) embryos | [4] |
| Binding Constant (Tubulin) | 22 µM | Not Reported | Bovine Brain Tubulin | [4] |
| Tumor Growth Inhibition | Reduced tumor volume growth (intratumoral injection) | Strongly repressed tumor growth | Mouse model of pancreatic cancer | [5][6][10] |
| Effect on Cell Proliferation | Decreased cell viability in a time- and concentration-dependent manner | Significantly reduced cell growth at 1 µM and 5 µM (72h) | MIA PaCa-2 pancreatic cancer cells; H357 oral squamous carcinoma cells | [10][11] |
| Induction of Apoptosis | Dose- and time-dependent increases | Promotes ferroptosis | MIA PaCa-2 pancreatic cancer cells; Human pancreatic cancer cells | [5][6][10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anticancer effects of this compound and Warfarin.
Caption: this compound's primary anticancer mechanisms involve the inhibition of NQO1 and PDK1.
Caption: Warfarin's anticancer activity is linked to the inhibition of VKORC1L1 and the AXL receptor.
Experimental Protocols
The following sections detail the general methodologies for key experiments cited in the literature on the anticancer effects of this compound and Warfarin.
In Vitro Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of the compounds on cancer cell lines.
1. Cell Culture:
-
Cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer, H357 for oral squamous cell carcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[10][11]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]
2. Treatment:
-
Cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight.[12]
-
The following day, the media is replaced with fresh media containing various concentrations of this compound, Warfarin, or a vehicle control (e.g., DMSO).
3. Assessment of Cell Viability/Proliferation:
-
After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
-
SRB (Sulphorhodamine B) Assay: Measures total protein content, which correlates with cell number.[14]
-
Trypan Blue Exclusion Assay: Distinguishes viable from non-viable cells based on membrane integrity.
-
4. Data Analysis:
-
The results are used to calculate parameters like the IC50 (the concentration of the drug that inhibits cell growth by 50%).[14]
Caption: A typical workflow for assessing the in vitro anticancer activity of a compound.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the efficacy of the compounds in a living organism.
1. Animal Model:
-
Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.[10]
2. Tumor Implantation:
-
Human cancer cells (e.g., pancreatic cancer cells) are injected subcutaneously into the flank of the mice.[10]
-
Tumors are allowed to grow to a palpable size.
3. Treatment Administration:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound or Warfarin is administered through a suitable route (e.g., intratumoral injection, oral gavage, intraperitoneal injection).[10] The control group receives a vehicle.
4. Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
Animal body weight and general health are also monitored.
-
The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
5. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
Conclusion
Both this compound and Warfarin exhibit promising anticancer properties through distinct mechanisms of action. This compound's ability to induce oxidative stress and disrupt cancer cell metabolism, and Warfarin's capacity to promote ferroptosis and inhibit metastasis, highlight them as valuable candidates for further investigation in cancer therapy. The provided data and experimental outlines serve as a foundation for researchers to design and conduct further comparative studies, which are essential to fully elucidate the therapeutic potential of these compounds, either as standalone agents or in combination with existing cancer treatments.
References
- 1. Dicumarol inhibits PDK1 and targets multiple malignant behaviors of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances gemcitabine-induced cytotoxicity in high NQO1-expressing cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Common Blood Thinner May Double as Cancer Therapy | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 6. Blood Thinner "Warfarin" Acts as Anti-cancer Agent: Study | medtigo [medtigo.com]
- 7. Can warfarin blood thinner reduce the risk of cancer? [nowpatient.com]
- 8. Warfarin may prevent cancer [medicalnewstoday.com]
- 9. Vitamin K epoxide reductase regulation of androgen receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. treatment-of-pancreatic-cancer-cells-with-dicumarol-induces-cytotoxicity-and-oxidative-stress - Ask this paper | Bohrium [bohrium.com]
- 11. Commonly Prescribed Anticoagulants Exert Anticancer Effects in Oral Squamous Cell Carcinoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dicoumarol: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dicoumarol, a naturally occurring anticoagulant and a precursor to the widely used warfarin, requires meticulous handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Hazard Identification and Essential Safety Precautions
This compound functions as a vitamin K antagonist, inhibiting blood coagulation.[2] It is classified as a toxic substance, particularly hazardous to aquatic life with long-term effects.[3][4] Ingestion or significant exposure can lead to hemorrhage.[5] Therefore, adherence to standard safety protocols is critical.
Core Safety Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[3]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Regulatory Framework: Adherence to Waste Regulations
The disposal of this compound is governed by stringent regulations. All waste must be managed in accordance with local, state, and federal guidelines.[3] In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Compounds like warfarin, which is structurally related to this compound, are listed as P- and U-list hazardous wastes, necessitating specific disposal protocols.[5] It is crucial to consult your institution's Environmental Health and Safety (EHSO) department for specific guidance.[7]
Step-by-Step Disposal Procedure for this compound Waste
The primary principle for this compound disposal is that it must not be discarded down the drain or in regular trash.[3] It must be treated as hazardous chemical waste.
Protocol for Unused or Expired this compound:
-
Waste Identification: Clearly label the waste as "Hazardous Waste - this compound."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHSO. Chemical wastes should be segregated by hazard class (e.g., acids, bases, flammables).[7]
-
Containerization: Place the waste in a designated, leak-proof, and compatible container. The container must be kept securely sealed when not in use.[6]
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is under the direct supervision of laboratory personnel.[6]
-
Licensed Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal facility.[6] In some cases, mail-back services or take-back programs may be available for pharmaceutical waste.[5][8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: This includes items like contaminated gloves, absorbent paper, and weighing boats. These should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[6]
-
Empty Containers: Empty this compound containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent. The resulting rinsate is also hazardous and must be collected and disposed of accordingly.[5][7] After triple-rinsing, the container can often be disposed of through regular channels, but confirm this with your EHSO.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
For Minor Spills:
-
Control Access: Restrict access to the spill area.
-
PPE: Ensure you are wearing appropriate PPE.
-
Containment: Use a dry cleanup procedure. Do not use water. Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled container for hazardous waste disposal.[3] Avoid generating dust.[3]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
For Major Spills:
-
Evacuate: Evacuate the immediate area and alert others.
-
Emergency Response: Contact your institution's emergency responders or EHSO immediately.[3]
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Prevent Spread: Prevent the spill from entering drains or waterways.[3]
Data Presentation
Table 1: Toxicological Data for this compound
| Metric | Value | Species | Source |
|---|---|---|---|
| Oral LD50 | 250 mg/kg | Rat | [3][4] |
| Intravenous LD50 | 52 mg/kg | Rat | [3] |
| Oral LD50 | 233 mg/kg | Mouse | [3] |
| Freshwater Fish LC50 | 4.18 - 6.24 mg/L (96h) | Pimephales promelas |[4] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in water that kills 50% of test animals in a specified time.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision workflow for managing this compound spills.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Personal protective equipment for handling Dicoumarol
Essential Safety and Handling Guide for Dicoumarol
Target Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
This compound is a hazardous substance that is harmful if swallowed and can cause significant health damage through prolonged exposure.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][4] Therefore, strict safety measures are imperative.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent personal contact, inhalation, and ingestion.[1][5] Use the following table to select the appropriate PPE for your specific task.
| Protection Type | Equipment | Specifications and Recommendations | Citations |
| Hand Protection | Gloves | Nitrile, low-protein latex, or PVC gloves are recommended. Consider double gloving for enhanced protection. Ensure gloves are powder-free. Replace gloves immediately if contaminated. | [1][6] |
| Eye and Face Protection | Safety Goggles / Face Shield | Wear chemical safety goggles. A face shield may be required for supplementary protection, especially when there is a risk of splashes, but should not be used as primary eye protection. | [1][3][4] |
| Body Protection | Laboratory Coat / Coveralls | For quantities up to 500 grams, a standard laboratory coat is suitable. For quantities up to 1 kilogram or in situations with a higher risk of exposure, a disposable, low-permeability coverall is recommended. Coveralls should be fully buttoned at the collar and cuffs. | [1] |
| Shoe and Head Covering | Disposable shoe and head coverings should be used to prevent the spread of contamination. | [1] | |
| Respiratory Protection | Respirator / Ventilation | Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][7] If significant dust is generated, an approved positive-flow mask or a respirator compliant with OSHA regulations should be used.[1][3][4] |
Operational Procedures
Safe Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][7] Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required PPE as outlined in the table above. A procedural diagram for donning and doffing is provided below.
-
Handling : Avoid all personal contact with the substance, including inhalation of dust.[1] Use appropriate tools and techniques to minimize dust generation.
-
Prohibitions : Do not eat, drink, or smoke in the area where this compound is being handled.[1][2][4]
-
Hygiene : After handling, always wash your hands thoroughly with soap and water.[1][4] Contaminated work clothes should be laundered separately from other clothing.[1]
-
Storage : Store this compound in its original, securely sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][7]
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize exposure and cross-contamination.
Emergency and Disposal Plans
Spill Response
-
Minor Spills :
-
Major Spills :
-
Evacuate the area and move upwind.[1]
-
Alert emergency responders, providing the location and nature of the hazard.[1]
-
Wear full-body protective clothing and a breathing apparatus.[1]
-
Contain the spill using sand, earth, or vermiculite. Do not allow it to enter drains or water courses.[1]
-
Collect the recoverable product into labeled containers for disposal.[1]
-
Waste Disposal
All waste containing this compound must be treated as hazardous and handled in accordance with local, state, and federal regulations.[1]
-
Collection : Collect solid residues and waste material in sealed, clearly labeled drums for disposal.[1]
-
Decontamination : Decontaminate and launder all protective clothing and equipment before storing and reusing.[1] Do not allow wash water from cleaning equipment to enter drains; collect it for treatment and disposal.[1]
-
Disposal Method : The recommended disposal method for this compound, similar to related compounds like Warfarin, is incineration through an approved waste disposal plant or a certified medical waste management provider.[4][8]
-
Empty Containers : Containers that have been properly emptied according to RCRA (Resource Conservation and Recovery Act) standards may not be considered hazardous waste.[9] However, it is crucial to consult with your institution's environmental health and safety department and local regulations.
-
Sewer Prohibition : Under no circumstances should hazardous waste pharmaceuticals like this compound be disposed of down the drain.[9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. osha.gov [osha.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
